(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTWPQWJAKLITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584802 | |
| Record name | {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-03-4 | |
| Record name | B-[3-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid , a specialized organoboron compound, serves as a critical building block in modern synthetic chemistry. Its unique structural features, combining a fluorinated benzyl ether moiety with a reactive boronic acid group, make it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data relevant to its use in research and development.
Core Compound Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1072952-03-4 |
| Molecular Formula | C₁₃H₁₂BFO₃ |
| Molecular Weight | 246.04 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many polar organic solvents |
Applications in Synthetic Chemistry
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and other complex molecular architectures.[1][2] The fluorobenzyl ether group can introduce desirable pharmacokinetic properties or act as a handle for further functionalization in drug discovery programs.[3][4] Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity.[1][5]
Experimental Protocols
1. Synthesis of this compound
The synthesis of arylboronic acids commonly proceeds via the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][6]
Reaction Scheme:
Detailed Protocol (Adapted from similar syntheses[7][8]):
-
Step 1: Etherification: To a solution of 3-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature and add 4-fluorobenzyl bromide (1.1 eq). Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed. After cooling, filter the solid and concentrate the filtrate. Purify the crude product (1-bromo-3-((4-fluorobenzyl)oxy)benzene) by column chromatography.
-
Step 2: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-((4-fluorobenzyl)oxy)benzene (1.0 eq) in anhydrous THF via a dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours until the magnesium is consumed.
-
Step 3: Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add trimethyl borate (1.5 eq) while maintaining the low temperature. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Step 4: Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic. Stir vigorously for 1-2 hours. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
2. Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the coupling of this compound with an aryl halide.
Reaction Scheme:
Detailed Protocol (General Procedure[9]):
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Quantitative Data
The following table presents representative data for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids. Actual yields for reactions with this compound may vary depending on the specific substrates and reaction conditions.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 2-Chloropyridine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | t-Amyl alcohol | 110 | 16 | 75-90 |
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound.
Caption: Synthesis of this compound.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a synthetic organoboron compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a fluorinated benzyl ether moiety linked to a phenylboronic acid, makes it a valuable reagent for the construction of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its molecular structure, a detailed plausible synthesis protocol, and its key applications, with a focus on its role in drug discovery and development.
Molecular Structure and Properties
The molecular structure of this compound combines the reactivity of a boronic acid with the structural and electronic contributions of a fluorinated benzyloxy group. The presence of the fluorine atom can influence the compound's chemical and biological properties, such as its acidity, reactivity, and metabolic stability.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂BFO₃ | N/A |
| Molecular Weight | 246.04 g/mol | N/A |
| CAS Number | 1072952-03-4 | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted) | N/A |
Plausible Experimental Synthesis Protocol
Step 1: Synthesis of 1-((4-Fluorobenzyl)oxy)-3-bromobenzene
This initial step involves a Williamson ether synthesis to couple the fluorinated benzyl group to the phenyl ring.
-
Reactants:
-
3-Bromophenol
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-((4-fluorobenzyl)oxy)-3-bromobenzene.
-
Step 2: Synthesis of this compound
The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
-
Reactants:
-
1-((4-Fluorobenzyl)oxy)-3-bromobenzene
-
n-Butyllithium (n-BuLi) or magnesium (for Grignard formation)
-
Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent
-
Aqueous acid (e.g., HCl) for hydrolysis
-
-
Procedure:
-
Dissolve 1-((4-fluorobenzyl)oxy)-3-bromobenzene (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
In a separate flask, cool a solution of trimethyl borate or triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the borate ester solution via cannula, keeping the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Key Applications in Research and Development
This compound is a valuable intermediate in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
Suzuki-Miyaura Cross-Coupling Reaction:
In a typical Suzuki-Miyaura coupling, an organoboron compound, such as this compound, reacts with an organohalide in the presence of a palladium catalyst and a base to form a new C-C bond. This reaction is widely employed in the synthesis of biaryls, polyaryls, and other complex molecular architectures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The general workflow for a Suzuki-Miyaura coupling reaction is depicted in the following diagram:
Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery:
The structural motifs accessible through the use of this compound are of significant interest in drug discovery. Phenylboronic acids and their derivatives are known to interact with biological targets, including enzymes and carbohydrates. The ability of boronic acids to form reversible covalent bonds with diols is a key feature that has been exploited in the design of sensors and drug delivery systems.
The incorporation of a fluorinated benzyl ether moiety can impart desirable pharmacokinetic properties to a drug candidate, such as:
-
Increased Metabolic Stability: The C-F bond is strong and less susceptible to metabolic cleavage.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets.
-
Improved Membrane Permeability: The lipophilicity of the molecule can be modulated by the fluorine atom.
Conclusion
This compound is a promising synthetic intermediate with significant potential for the synthesis of novel organic compounds. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the beneficial properties imparted by the fluorinated benzyl ether group, makes it a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While specific experimental data for this compound is limited in the public domain, the provided plausible synthesis and general applications offer a solid foundation for its exploration in various research and development endeavors.
Synthesis of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a strategic etherification, a cornerstone reaction in organic chemistry. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant chemical data.
Introduction
This compound is an important organoboron compound. Boronic acids are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The title compound, featuring a fluorobenzyl ether moiety, is of particular interest in the development of novel pharmaceutical agents and functional materials, where the fluorine atom can modulate pharmacokinetic and physicochemical properties.
Synthetic Pathway
The most direct and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol. In this case, the phenolic hydroxyl group of 3-hydroxyphenylboronic acid is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 4-fluorobenzyl bromide.
The general reaction scheme is as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on analogous and well-established Williamson ether synthesis procedures.[1][2][3][4]
Materials:
-
3-Hydroxyphenylboronic acid
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyphenylboronic acid (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 4-fluorobenzyl bromide (1.0 - 1.1 eq) to the reaction mixture dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following tables summarize the key chemical data for the reactants and a closely related product.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 87199-18-6 |
| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | 459-46-1 |
Table 2: Product and Analog Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₁₂BFO₃ | 246.05 | Not available in literature |
| (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid (Isomer) | C₁₃H₁₂BFO₃ | 246.05 | 109-113 |
| 3-(Benzyloxy)phenylboronic acid (Analog) | C₁₃H₁₃BO₃ | 228.05 | 125-130 |
Signaling Pathways and Applications
While there is no specific signaling pathway directly attributed to this compound itself, as a synthetic intermediate, it is a crucial component for creating more complex molecules with potential biological activity. Boronic acids are known to interact with proteins, particularly at serine residues in active sites, and are key components in some enzyme inhibitors.
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryls and other complex structures prevalent in many drug candidates.
Caption: Role in Suzuki-Miyaura cross-coupling reactions.
Conclusion
The synthesis of this compound via Williamson ether synthesis is a robust and straightforward method. This guide provides the necessary theoretical and practical framework for its successful preparation in a laboratory setting. The resulting compound is a versatile building block for further chemical exploration, particularly in the fields of drug discovery and materials science, owing to its utility in powerful cross-coupling reactions.
References
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid IUPAC name
An In-depth Technical Guide to [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid
Executive Summary: [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its structural features—a boronic acid moiety for versatile cross-coupling, a flexible benzyl ether linkage, and a fluorine atom for modulating electronic properties—make it an invaluable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, core applications, and handling protocols. We delve into the mechanistic underpinnings of its reactivity, focusing on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and its application in the synthesis of pharmaceutically active compounds such as Sotagliflozin. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique capabilities.
Chemical Identity and Physicochemical Properties
The precise identification and understanding of a reagent's physical properties are foundational to its effective application in synthesis. The subject of this guide is a substituted phenylboronic acid whose nomenclature and key characteristics are detailed below.
IUPAC Name: [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid.[1]
Common Synonyms: 3-(4′-Fluorobenzyloxy)phenylboronic acid.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1072952-03-4 | [1] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |
| Molecular Weight | 246.04 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Storage Conditions | Sealed in dry, Room Temperature or Refrigerated | [1][2] |
Synthesis and Mechanistic Rationale
The synthesis of [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is typically achieved through a multi-step sequence that leverages standard, high-yielding transformations. The general strategy involves two key stages: formation of the diaryl ether bond and subsequent introduction of the boronic acid functionality.
Synthetic Strategy
A logical and field-proven approach begins with the nucleophilic substitution reaction between 3-hydroxyphenylboronic acid (or its ester equivalent) and 4-fluorobenzyl bromide. This Williamson ether synthesis establishes the core carbon-oxygen framework. An alternative, often preferred for substrate scope, involves the etherification of 3-bromophenol with 4-fluorobenzyl bromide, followed by a borylation step. The latter approach is outlined below as it avoids potential complications with the free boronic acid group during the etherification.
Step 1: Williamson Ether Synthesis. The synthesis commences with the deprotonation of 3-bromophenol using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the corresponding phenoxide. This potent nucleophile then displaces the bromide from 4-fluorobenzyl bromide to form 1-bromo-3-((4-fluorobenzyl)oxy)benzene. The choice of a polar aprotic solvent like acetone or dimethylformamide (DMF) is critical to facilitate the Sₙ2 reaction pathway while effectively solvating the base's counter-ion.
Step 2: Miyaura Borylation. The aryl bromide intermediate is then converted to the target boronic acid. The Miyaura borylation reaction is an exceptionally reliable method for this transformation.[3] It employs a palladium catalyst, such as Pd(dppf)Cl₂, and a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base like potassium acetate (KOAc). The reaction proceeds via a catalytic cycle analogous to the Suzuki coupling, ultimately forming a stable pinacol boronate ester.
Step 3: Hydrolysis. The final step is the hydrolysis of the boronate ester to the free boronic acid. This is typically achieved under mild acidic conditions, which cleaves the pinacol protecting group to yield the final product.
Detailed Experimental Protocol (Illustrative)
Protocol 1: Synthesis of [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid pinacol ester
-
To a solution of 1-bromo-3-((4-fluorobenzyl)oxy)benzene (1.0 equiv.) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv.) and potassium acetate (3.0 equiv.).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting aryl bromide.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pinacol ester.
Synthesis Workflow Diagram
Caption: General synthesis pathway for the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are prevalent in pharmaceuticals and materials science.[4]
Mechanistic Overview
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (R²-B(OH)₂) must first be activated by a base (e.g., CO₃²⁻, OH⁻) to form a more nucleophilic boronate complex (e.g., R²-B(OH)₃⁻).[6] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming an R¹-Pd-R² intermediate. This is the crucial step where the boronic acid reagent participates.
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst to complete the cycle.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Representative Suzuki-Miyaura Coupling
-
In a reaction vessel, combine [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid (1.2 equiv.), the desired aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), and a base such as potassium carbonate (2.5 equiv.).
-
Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture with an inert gas (argon or nitrogen) for 20 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv.).
-
Heat the reaction to reflux (typically 80-100 °C) and monitor its progress via TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.
Case Study: Relevance in the Synthesis of Sotagliflozin
The utility of arylboronic acids as key intermediates is prominently displayed in the pharmaceutical industry.[7] While the exact process for the SGLT1/SGLT2 inhibitor Sotagliflozin may involve a closely related precursor, the synthetic logic relies on the C-C bond formation enabled by reagents like [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid.[8] Sotagliflozin is a C-glycoside where a complex sugar moiety is attached to a substituted aromatic core.[9]
In convergent syntheses of such drugs, a functionalized aryl fragment is coupled with a protected sugar derivative. A boronic acid like the one discussed here would be an ideal precursor for the aryl portion, which is then coupled to a suitable glycosyl halide or triflate in a key Suzuki-Miyaura or related cross-coupling step to construct the final carbon skeleton of the drug.[8][10]
Handling, Storage, and Safety
Organoboronic acids are generally stable but require proper handling to ensure their integrity and to mitigate potential hazards.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
For long-term stability and to prevent degradation (e.g., protodeboronation or oxidation), storage under an inert atmosphere (nitrogen or argon) is recommended.[2]
-
Keep refrigerated to maintain product quality.[12]
Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]
-
Boronic acids are incompatible with strong oxidizing agents.[2]
Waste Disposal:
-
Dispose of waste materials in accordance with local, state, and federal regulations. Corrosive and organic waste streams should be segregated and handled by trained personnel.[13]
Conclusion
[3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its well-defined reactivity, stability, and strategic placement of functional groups provide chemists with a reliable component for constructing complex molecular architectures. From its fundamental role in the robust Suzuki-Miyaura coupling to its application in the synthesis of life-changing pharmaceuticals, this boronic acid exemplifies the power of modern synthetic intermediates in advancing science and technology. Proper understanding of its synthesis, mechanism of action, and handling is key to unlocking its full potential in the laboratory.
References
- 1. (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid - CAS:1072952-03-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. How to synthesize Sotagliflozin?_Chemicalbook [chemicalbook.com]
- 9. Sotagliflozin | C21H25ClO5S | CID 24831714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN107540685B - A kind of preparation method of Sotagliflozin and intermediate thereof - Google Patents [patents.google.com]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. ehs.washington.edu [ehs.washington.edu]
The Discovery and Enduring Legacy of Substituted Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylboronic acids represent a cornerstone of modern organic chemistry and medicinal chemistry. Their unique chemical properties, particularly the ability of the boronic acid moiety to reversibly form covalent bonds with diols, have positioned them as indispensable tools in a vast array of applications, from catalysis to the development of life-saving therapeutics. This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds, detailed experimental protocols for their synthesis, quantitative data on their applications, and a mechanistic look into their role in modulating critical biological pathways.
A Journey Through Time: The Discovery and History of Phenylboronic Acids
The story of phenylboronic acids begins in the 19th century with pioneering work in the field of organometallic chemistry. While Edward Frankland reported the synthesis of the first boronic acid, ethylboronic acid, in 1860, the first synthesis of an arylboronic acid is credited to Michaelis and Becker in 1880. Their work laid the foundational chemical knowledge for this class of compounds.
A significant leap in the utility of phenylboronic acids came with the advent of palladium-catalyzed cross-coupling reactions. The most notable of these is the Suzuki-Miyaura coupling , developed by Akira Suzuki and Norio Miyaura in the late 1970s. This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, revolutionized the synthesis of biaryls and other complex organic molecules. The profound impact of this discovery was recognized with the Nobel Prize in Chemistry in 2010, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.
The unique ability of phenylboronic acids to interact with diols has also driven their application in other fields. This property has been harnessed for the development of sensors, particularly for glucose, and for the creation of drug delivery systems. In recent decades, the discovery of bortezomib, a dipeptidyl boronic acid, as a potent and selective proteasome inhibitor has solidified the importance of substituted phenylboronic acids in medicine, particularly in cancer therapy.
Core Synthetic Methodologies: Experimental Protocols
The synthesis of substituted phenylboronic acids is primarily achieved through two robust and versatile methods: the Grignard reaction and the Suzuki-Miyaura coupling.
Synthesis of Substituted Phenylboronic Acids via Grignard Reaction
This classic method involves the reaction of a Grignard reagent, formed from an aryl halide, with a trialkyl borate followed by hydrolysis.
Detailed Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid
This protocol outlines the synthesis of 3-aminophenylboronic acid, a valuable building block in medicinal chemistry.
Materials:
-
3-Bromoaniline
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 3-bromoaniline (1.0 eq) in anhydrous THF.
-
Add a small portion of the 3-bromoaniline solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has initiated, add the remaining 3-bromoaniline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Discard the aqueous layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-aminophenylboronic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).
-
Suzuki-Miyaura Cross-Coupling Reaction
This powerful reaction is a cornerstone for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.
Detailed Experimental Protocol: Synthesis of a Biphenyl Derivative
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Substituted phenylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the aryl halide, the substituted phenylboronic acid, and the base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Applications and Quantitative Data
The versatility of substituted phenylboronic acids has led to their widespread use in various scientific and technological fields.
Enzyme Inhibition in Drug Development
Substituted phenylboronic acids are a prominent class of enzyme inhibitors, with their mechanism often involving the formation of a stable, reversible covalent bond with a key catalytic residue in the enzyme's active site.
Table 1: IC₅₀ Values of Phenylboronic Acid Derivatives as Proteasome Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Citation |
| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 0.6 | Cell-free assay | [1] |
| 26S Proteasome (Chymotrypsin-like) | 7 | Myeloma cell lines | [2] | |
| Delanzomib (CEP-18770) | 20S Proteasome (Chymotrypsin-like) | 3.8 | Cell-free assay | [3] |
| Ixazomib (MLN9708) | 20S Proteasome (Chymotrypsin-like) | 3.4 | Cell-free assay | [3] |
| Dipeptide Boronic Acid (Compound 15) | Proteasome | 4.60 | U266 | [4] |
Table 2: IC₅₀ Values of Boronic Acid Derivatives as Arginase Inhibitors
| Compound | Target | IC₅₀ (nM) | Citation |
| (R)-2-amino-6-borono-2-(2-piperidin-1-yl)ethyl)hexanoic acid | Human Arginase-1 | 223 | [5] |
| Human Arginase-2 | 509 | [5] | |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid | Human Arginase-1 | 200 | [5] |
| Human Arginase-2 | 290 | [5] | |
| ABH (2(S)-amino-6-boronohexanoic acid) | Human Arginase-1 | 17-1470 | [5] |
| Human Arginase-2 | 30-2150 | [5] |
Glucose Sensing
The reversible interaction of phenylboronic acids with diols makes them ideal candidates for the development of glucose sensors. The binding of glucose to a phenylboronic acid derivative can induce a measurable change in a physical property, such as fluorescence or color.
Table 3: Performance of Phenylboronic Acid-Based Glucose Sensors
| Sensor Type | Detection Range | Response Time | Citation |
| Fluorescent Probe (PDBA) | 1-20 mM | Minutes | [6] |
| Holographic Sensor | 0-30 mM | Real-time | [7] |
| Hydrogel-based Optical Diffuser | 0-100 mM | ~40 min | [8] |
Signaling Pathway Modulation: Inhibition of the NF-κB Pathway
A prime example of the therapeutic application of substituted phenylboronic acids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by the proteasome inhibitor bortezomib. The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation, and its dysregulation is implicated in many cancers.
Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by signals such as TNF-α, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[9][10]
Bortezomib inhibits the proteasome, thereby preventing the degradation of IκBα.[9] This leads to the continued sequestration of NF-κB in the cytoplasm, blocking its transcriptional activity and ultimately leading to apoptosis in cancer cells that are dependent on NF-κB signaling for their survival.
Visualizing the Mechanism: Graphviz Diagrams
Experimental Workflow: Grignard Synthesis of a Substituted Phenylboronic Acid
Caption: Workflow for the synthesis of substituted phenylboronic acids via the Grignard reaction.
Signaling Pathway: Inhibition of TNF-α Induced NF-κB Activation by a Proteasome Inhibitor
References
- 1. mdpi.com [mdpi.com]
- 2. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 10. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
The Core Attributes of Fluorinated Boronic Acids: A Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of fluorinated boronic acids, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these versatile compounds.
Fluorinated boronic acids represent a pivotal class of reagents and building blocks in modern chemistry, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the structure of boronic acids imparts unique electronic properties, significantly influencing their acidity, reactivity, and biological activity. This guide delves into the fundamental properties of fluorinated boronic acids, offering a technical overview of their synthesis, key characteristics, and the experimental methodologies used for their evaluation.
Enhanced Acidity: A Defining Feature
A primary characteristic of fluorinated boronic acids is their increased acidity compared to their non-fluorinated counterparts. Boronic acids typically act as Lewis acids rather than Brønsted acids.[1] The introduction of electron-withdrawing fluorine atoms to the aryl ring enhances the Lewis acidity of the boron center.[1] This increased acidity is crucial for applications such as anion sensing and facilitating interactions with biological targets at physiological pH.[1]
The acidity of boronic acids is quantified by their pKa value. The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] Fluorination generally lowers this value, indicating a stronger acid. The extent of this effect is dependent on the number and position of the fluorine substituents.[1] For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[1] The effect of fluorine substitution on pKa is influenced by a combination of inductive and resonance effects.[1]
Quantitative Data on Acidity
The following table summarizes the pKa values for a selection of fluorinated phenylboronic acids, illustrating the impact of fluorine substitution.
| Compound | pKa |
| Phenylboronic acid | 8.86[1] |
| 4-Fluorophenylboronic acid | 8.77[1] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[1] |
| 4-Trifluoromethylphenylboronic acid | 8.05 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 6.80 |
Lewis Acidity: Beyond pKa
While pKa provides a measure of Brønsted acidity in aqueous solution, the Lewis acidity of boronic acids, particularly in non-aqueous environments, is also a critical parameter. The Gutmann-Beckett method is a common experimental technique used to quantify Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe base, such as triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[2]
Computational methods, such as the calculation of Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA), also provide valuable insights into the intrinsic Lewis acidity of these compounds.[2] A general trend observed is that increasing the number of fluorine substituents on the aryl ring leads to an increase in both FIA and HIA values, indicating stronger Lewis acidity.[2]
Quantitative Data on Lewis Acidity
The table below presents Lewis acidity data for a series of fluorinated triaryl borates, showcasing the trend of increasing acidity with a higher degree of fluorination.
| Compound | Gutmann-Beckett (Δδ Et₃PO, ppm) | Fluoride Ion Affinity (FIA, kJ mol⁻¹) |
| B(OC₆H₅)₃ | - | - |
| B(O-2-FC₆H₄)₃ | - | - |
| B(O-3-FC₆H₄)₃ | - | - |
| B(O-4-FC₆H₄)₃ | - | - |
| B(O-2,4-F₂C₆H₃)₃ | - | - |
| B(O-3,5-F₂C₆H₃)₃ | - | - |
| B(OC₆F₅)₃ | 34.5[2] | 419[2] |
Synthesis of Fluorinated Boronic Acids
Several synthetic strategies are employed for the preparation of fluorinated boronic acids. These methods can be broadly categorized into the fluorination of existing boronic acids or the borylation of fluorinated precursors.
1. Electrophilic Fluorination: Aryl boronic acids can be directly fluorinated using electrophilic fluorinating agents. For example, acetyl hypofluorite (AcOF), generated from diluted fluorine, can efficiently convert electron-rich aryl boronic acids and their pinacol esters into the corresponding aryl fluorides.[3]
2. Nucleophilic Fluorination: Copper-mediated nucleophilic fluorination of aryl and vinyl boronic acids using K¹⁸F has been developed for radiolabeling applications, particularly for Positron Emission Tomography (PET).[4] This method demonstrates high functional group tolerance.[4]
3. Borylation of Fluoroarenes: A common approach involves the reaction of a fluorinated aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. Subsequent hydrolysis yields the desired fluorinated boronic acid.[5] Additionally, transition-metal-catalyzed C-H borylation of fluoroarenes offers a direct route to these compounds.[6][7]
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a fluorinated boronic acid in an aqueous or mixed-solvent system.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the fluorinated boronic acid and dissolve it in a known volume of a suitable solvent (e.g., deionized water, or a water/co-solvent mixture like water/dioxane).[8]
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. Alternatively, more sophisticated data analysis methods can be used to fit the entire titration curve and extract the pKa value.
Determination of Lewis Acidity by the Gutmann-Beckett Method
Objective: To quantify the Lewis acidity of a fluorinated boronic acid by measuring its interaction with a probe base using NMR spectroscopy.[2]
Methodology:
-
Sample Preparation: Prepare a solution of the Lewis base probe, triethylphosphine oxide (Et₃PO), in a suitable deuterated solvent (e.g., CDCl₃).
-
Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution to determine its chemical shift (δref).
-
Addition of Lewis Acid: Add a known amount of the fluorinated boronic acid to the Et₃PO solution.
-
Measurement: Record the ³¹P NMR spectrum of the mixture. The chemical shift of the Et₃PO will be shifted downfield upon coordination to the Lewis acid (δobs).
-
Calculation: The change in chemical shift (Δδ) is calculated as Δδ = δobs - δref. This Δδ value is a measure of the Lewis acidity of the boronic acid.[2]
Applications in Drug Discovery and Beyond
The unique properties of fluorinated boronic acids have led to their widespread use in various fields, most notably in drug discovery. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.[9][10][11] The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with serine proteases, which are important drug targets.[9] A prominent example is Tavaborole, a fluorinated benzoxaborole used as an antifungal drug.[1]
Beyond pharmaceuticals, fluorinated boronic acids are utilized as sensors for diols and fluoride ions.[12][13] The interaction with these analytes can lead to changes in fluorescence or NMR signals, enabling their detection and quantification.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified workflow for the synthesis of a fluorinated boronic acid and a representation of its interaction with a biological target.
Caption: A generalized workflow for the synthesis of a fluorinated boronic acid via borylation of a fluorinated arene.
Caption: Reversible covalent inhibition of a serine protease by a fluorinated boronic acid inhibitor.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 3. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 4. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and predicted ¹H NMR spectrum for the compound (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid. The information herein is intended to support researchers in the identification, characterization, and quality control of this and structurally related molecules. The guide includes predicted spectral data, a comprehensive experimental protocol for acquiring such data, and visualizations to aid in understanding the molecular structure and experimental workflow.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted based on the analysis of its constituent chemical moieties and data from analogous structures. The chemical shifts are influenced by the electronic environment of each proton. The boronic acid group (-B(OH)₂) is electron-withdrawing, while the benzyloxy group is electron-donating through resonance and weakly withdrawing through induction. The fluorine atom on the benzyl ring is a strongly electronegative, electron-withdrawing group.
The predicted data is summarized in the table below. Protons are labeled according to the molecular structure diagram.
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hₐ | 7.45 - 7.55 | d | 1H | ~7.8 | Aromatic CH ortho to B(OH)₂ |
| Hₑ | 7.35 - 7.45 | t | 1H | ~7.8 | Aromatic CH para to B(OH)₂ |
| Hₔ | 7.20 - 7.30 | s | 1H | - | Aromatic CH ortho to B(OH)₂ and OCH₂ |
| Hₓ | 7.05 - 7.15 | dd | 1H | ~7.8, ~2.0 | Aromatic CH meta to B(OH)₂ and ortho to OCH₂ |
| Hₒ | 5.10 | s | 2H | - | Benzylic CH₂ |
| Hₘ | 7.40 - 7.50 | dd | 2H | ~8.5, ~5.5 | Aromatic CH ortho to F |
| Hₙ | 7.10 - 7.20 | t | 2H | ~8.5 | Aromatic CH meta to F |
| -B(OH)₂ | 8.0 - 8.2 | br s | 2H | - | Boronic acid OH |
Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and water content, and may appear as a broad singlet or exchange with solvent protons.
Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the protons labeled for clear reference to the data table.
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for the acquisition of a ¹H NMR spectrum of a boronic acid is provided below. This protocol is designed to yield high-quality, reproducible data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is recommended as it typically provides sharp peaks for the B(OH)₂ protons and minimizes the formation of boroxine anhydrides. Alternatively, CD₃OD can be used, which may result in the exchange of the B(OH)₂ protons with the solvent's hydroxyl group.
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
2. Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if T₁ relaxation times are long.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm).
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate all peaks.
-
Analyze the multiplicities and coupling constants.
Logical Workflow for Compound Characterization
The following diagram outlines the logical workflow from the synthesis of this compound to its structural confirmation via ¹H NMR spectroscopy.
Caption: Workflow for the synthesis and ¹H NMR-based structural confirmation.
This guide provides a comprehensive overview for the ¹H NMR analysis of this compound. The predicted data and standardized protocols offer a solid foundation for researchers working with this compound.
In-Depth Technical Guide: 13C NMR Spectroscopy of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. For drug development professionals and researchers working with novel chemical entities, a thorough understanding of the 13C NMR spectral data is crucial for structure verification, purity assessment, and characterization of synthetic intermediates.
This technical guide focuses on the 13C NMR data for (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data for this specific molecule, this guide provides a detailed analysis based on predicted chemical shifts, substantiated by data from analogous structures and established principles of NMR spectroscopy. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of 13C NMR data for arylboronic acids is presented, alongside a visualization of the molecular structure.
Predicted 13C NMR Data
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C-B (ipso) | ~135 (broad) | The carbon atom directly attached to the boron is often characterized by a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is typical for arylboronic acids. |
| C-O (phenyl) | ~158 | The ether linkage causes a significant downfield shift for the attached carbon atom on the phenylboronic acid ring. |
| C-H (ortho to B) | ~122 | This carbon is ortho to the boronic acid group and is expected to be shielded relative to the unsubstituted benzene. |
| C-H (para to B) | ~129 | This carbon is para to the boronic acid group and meta to the ether linkage, resulting in a moderate chemical shift. |
| C-H (ortho to O) | ~116 | This carbon is ortho to the strongly electron-donating ether group, leading to significant shielding. |
| C-H (meta to B, O) | ~119 | This carbon is meta to both the boronic acid and ether groups. |
| -CH2- | ~70 | The benzylic carbon of the ether linkage typically resonates in this region. |
| C-F (ipso) | ~162 (d, J ≈ 245 Hz) | The carbon directly bonded to fluorine experiences a large downfield shift and a characteristic large one-bond C-F coupling constant. |
| C-CH2 (ipso) | ~135 | The ipso-carbon of the fluorobenzyl ring attached to the ether oxygen. |
| C-H (ortho to F) | ~115 (d, J ≈ 21 Hz) | These carbons are ortho to the fluorine atom and show a characteristic two-bond C-F coupling. |
| C-H (meta to F) | ~130 (d, J ≈ 8 Hz) | These carbons are meta to the fluorine atom and exhibit a smaller three-bond C-F coupling. |
Note: The predicted chemical shifts are based on additive substituent effects and comparison with known data for 3-hydroxyphenylboronic acid, 4-fluorobenzyl ethers, and other substituted phenylboronic acids. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Experimental Protocol for 13C NMR Acquisition
The following is a generalized protocol for acquiring a high-quality 13C NMR spectrum of an arylboronic acid like this compound.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the solid this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). DMSO-d6 is often a good choice for boronic acids due to their good solubility and the ability to observe exchangeable protons (B(OH)2) in the 1H NMR spectrum.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Transfer the clear solution into a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.
-
Temperature: A standard probe temperature of 298 K (25 °C) is typically used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with singlets for all protonated and non-protonated carbons.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the expected range of chemical shifts for most organic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 1024 scans or more are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift axis by referencing the residual solvent peak. For example, the central peak of the DMSO-d6 septet is at 39.52 ppm.
-
Perform peak picking to identify the chemical shift of each signal.
Molecular Structure and Signaling Pathway Visualization
The chemical structure of this compound is depicted below. This visualization, generated using the DOT language, clarifies the connectivity of the atoms and the numbering used for the predicted NMR data.
Structure of this compound
Conclusion
While experimental 13C NMR data for this compound is not widely disseminated, a robust prediction of its spectrum can be achieved through the analysis of its structural components and the application of fundamental NMR principles. This guide provides researchers and drug development professionals with a valuable resource for the characterization of this molecule, including a detailed table of predicted chemical shifts and a standardized experimental protocol for data acquisition. The provided structural visualization further aids in the interpretation of potential spectral data. As with any analytical technique, a combination of spectroscopic methods, such as 1H NMR, mass spectrometry, and infrared spectroscopy, should be employed for unambiguous structure confirmation.
Commercial Availability and Technical Profile of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid , a key building block in medicinal chemistry and materials science, is readily available from a variety of commercial suppliers. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and representative experimental protocols for its synthesis and application in cross-coupling reactions, tailored for researchers, scientists, and drug development professionals.
Commercial Sourcing
This compound, identified by CAS Number 1072952-03-4 , is offered by several chemical suppliers specializing in research and development chemicals. Key suppliers include BLDpharm, Sobekbio Biosciences, and Sunway Pharm Ltd., ensuring its accessibility for laboratory and bulk scale requirements. Purity levels are typically offered at 95% or higher, with some suppliers providing detailed certificates of analysis upon request.
Physicochemical and Safety Data
A comprehensive summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for experimental planning, safety assessment, and analytical characterization.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1072952-03-4 |
| Molecular Formula | C₁₃H₁₂BFO₃ |
| Molecular Weight | 246.04 g/mol |
| Synonyms | 3-(4'-Fluorobenzyloxy)phenylboronic acid |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 140-144 °C | [1] |
| Boiling Point (Predicted) | 432.4 ± 55.0 °C | [1] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |
| Appearance | White to off-white solid | Typical for boronic acids |
| Purity | ≥95% | [1] |
| Storage | Store under inert gas (nitrogen or argon) in a dry place. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 3-hydroxyphenylboronic acid and 4-fluorobenzyl bromide via a Williamson ether synthesis.
Materials:
-
3-Hydroxyphenylboronic acid
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-hydroxyphenylboronic acid (1.0 eq), potassium carbonate (2.5 eq), and acetone.
-
Addition of Alkylating Agent: While stirring, add 4-fluorobenzyl bromide (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Toluene/Water or Dioxane/Water solvent mixture (e.g., 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of celite and wash with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
Visualizations
The following diagrams illustrate the logical workflow for procuring and utilizing this compound and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Sourcing workflow for acquiring the target compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science. The incorporation of the 3-((4-fluorobenzyl)oxy)phenyl moiety can modulate the physicochemical and pharmacological properties of target molecules, making it a valuable tool in drug discovery and development.[1][2][3]
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyenes.[4][5] Developed by Nobel laureate Akira Suzuki and his colleagues, this reaction involves the cross-coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5][6] Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance of a wide range of functional groups, commercial availability of diverse boronic acids, and the low toxicity of the boron-containing byproducts.[4][7]
The general reactivity trend for the organic halide coupling partner is I > Br > OTf >> Cl. Consequently, reactions involving aryl iodides and bromides are often more facile and can be performed under milder conditions compared to those with aryl chlorides, which may necessitate more active catalysts and higher temperatures.
Application in Drug Discovery
The synthesis of biaryl scaffolds is a cornerstone of modern drug discovery. These structural motifs are present in numerous approved drugs and clinical candidates across various therapeutic areas. Boronic acids, including functionalized derivatives like this compound, serve as critical intermediates in the construction of these complex molecules.[1][3] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] Phenylboronic acid derivatives are also explored for their potential in targeted drug delivery, particularly for cancer therapy, due to their ability to interact with sialic acid residues overexpressed on cancer cells.[8][9]
Experimental Protocols
The following protocols provide general procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of Toluene).
-
Base Addition: In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 2 mL of degassed water). Add the base solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is particularly useful for less reactive aryl chlorides and for accelerating reaction times.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.025 mmol), and base (e.g., K₂CO₃, 1.0 mmol).
-
Solvent Addition: Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with various aryl halides. These are illustrative examples, and results with this compound may vary.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 88 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-BuOH | 100 | 24 | 85 |
| 2 | 1-Chloro-3-fluorobenzene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 120 | 18 | 78 |
| 3 | 2-Chlorobenzonitrile | NiCl₂(dme)/dppf | K₃PO₄ | Dioxane | 100 | 20 | 82 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluorinated Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The incorporation of fluorine atoms into organic molecules can dramatically alter their biological and physical properties, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.[2] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of fluorinated boronic acids, with a focus on addressing the unique challenges posed by these substrates, such as their propensity for protodeboronation.[3][4]
Core Concepts and Challenges
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Fluorinated boronic acids, particularly those with multiple fluorine substituents, are often electron-deficient and can be unstable under basic reaction conditions, leading to competitive protodeboronation.[3][5] To overcome this challenge, specialized palladium precatalysts and bulky, electron-rich phosphine ligands have been developed to accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the decomposition pathway.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Polyfluorophenyl Boronic Acids with Aryl Chlorides
This protocol is adapted from a method developed for the rapid coupling of unstable boronic acids using a highly active palladium precatalyst.[7]
Materials:
-
Aryl chloride (1.0 mmol)
-
Polyfluorophenyl boronic acid (e.g., 2,3,4,5,6-pentafluorophenylboronic acid) (1.5 mmol)
-
XPhos Pd G2 precatalyst (2 mol %)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), degassed
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl chloride (1.0 mmol), polyfluorophenyl boronic acid (1.5 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol).
-
Add degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).
-
Seal the tube and stir the reaction mixture vigorously at room temperature or 40 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 30 minutes to 2 hours.[7]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (5 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides
This protocol utilizes microwave irradiation to accelerate the coupling of fluorinated aryl bromides with various boronic acids.[2]
Materials:
-
Fluorinated aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (3.5 equiv)
-
Water
Procedure:
-
In a microwave reaction vial, combine the fluorinated aryl bromide, aryl boronic acid, Pd(OAc)₂, TBAB, and Na₂CO₃.
-
Add water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-45 minutes.[2]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Work up the reaction as described in Protocol 1, followed by purification.
Data Presentation: Catalyst Performance in the Coupling of Fluorinated Boronic Acids
The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of fluorinated boronic acids with different coupling partners.
Table 1: Coupling of 2,3,4,5,6-Pentafluorophenylboronic Acid with 4-Chloroanisole [7]
| Catalyst System (2 mol %) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhosPdPhCl | SPhos | K₃PO₄ | THF/H₂O | RT | <0.5 | 93 |
| XPhosPdPhCl | XPhos | K₃PO₄ | THF/H₂O | RT | <0.5 | >98 |
| Pd(OAc)₂ + XPhos | XPhos | K₃PO₄ | THF/H₂O | RT | 2 | <10 |
Table 2: Coupling of Various Boronic Acids with 1-Bromo-4-fluorobenzene using a Heterogeneous Pd Catalyst [8]
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | 70 | 8 | ~95 |
| Phenylboronic acid | 110 | 3 | ~98 |
| 4-Fluorophenylboronic acid | 70 | 8 | ~95 |
| 4-Fluorophenylboronic acid | 110 | 3 | >99 |
| 4-Vinylphenylboronic acid | 70 | 48 | ~40 |
| 4-Vinylphenylboronic acid | 110 | 48 | ~80 |
| 4-Carboxyphenylboronic acid | 70 | 48 | ~30 |
| 4-Carboxyphenylboronic acid | 110 | 48 | ~50 |
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction with a fluorinated boronic acid.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Biaryl Synthesis using (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryl compounds, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. This protocol details the reaction conditions for the synthesis of biaryls using (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid as a versatile building block. The presence of the fluorobenzyl ether moiety offers opportunities for further functionalization and can influence the pharmacokinetic properties of the final compounds.
The reaction involves the palladium-catalyzed coupling of the boronic acid with various aryl halides (or triflates). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This document provides a summary of typical reaction conditions and a detailed experimental protocol based on established methodologies for structurally similar arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process. It begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst.[1][2]
Reaction Conditions Summary
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides, providing a starting point for optimization when using this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 80 | 12 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 16 | 88 |
| 4 | 4-Chlorotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 120 | 24 | 75 |
| 5 | 1-Iodo-3-methoxybenzene | Pd(OH)₂ (1) | - | K₂CO₃ (3.0) | Ethanol | 65 | 6 | 90 |
Note: The data presented in this table is representative of Suzuki-Miyaura reactions with structurally similar arylboronic acids and may require optimization for this compound.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask via syringe. The solvent ratio of 4:1 (dioxane:water) is a common starting point.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura biaryl synthesis.
Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex therapeutic agents. Its unique structural features, including the fluorobenzyl ether moiety and the reactive boronic acid group, make it a valuable precursor for introducing specific pharmacophoric elements into drug candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid functional group is amenable to a variety of coupling reactions, most notably the Suzuki-Miyaura coupling, and can also be readily converted to other functional groups such as aldehydes.
This document provides detailed application notes on the use of this compound in the synthesis of the potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552. Detailed experimental protocols for the key synthetic transformations and biological assays are also presented.
Application in the Synthesis of GSK2879552, an LSD1 Inhibitor
A significant application of this compound is in the synthesis of GSK2879552, a mechanism-based inactivator of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation and is a validated target in oncology, particularly for acute myeloid leukemia (AML) and small cell lung cancer (SCLC).
The synthesis of a key intermediate for GSK2879552 involves the conversion of this compound to the corresponding aldehyde, 3-((4-fluorobenzyl)oxy)benzaldehyde. This aldehyde then undergoes a reductive amination with a chiral cyclopropylamine derivative to furnish the core structure of the inhibitor.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for GSK2879552.
Quantitative Biological Data of GSK2879552
GSK2879552 has demonstrated potent and selective inhibition of LSD1 and significant anti-proliferative activity against various cancer cell lines.
| Target/Cell Line | Activity Type | Value | Notes |
| LSD1 | IC50 | 16 nM | Irreversible inhibitor.[1] |
| MAO-A | IC50 | >100,000 nM | High selectivity over MAO-A. |
| MAO-B | IC50 | >100,000 nM | High selectivity over MAO-B. |
| NCI-H1417 (SCLC) | GI50 | <100 nM | Potent anti-proliferative activity.[2] |
| AML Cell Lines (average) | EC50 | 137 ± 30 nM | Potent growth inhibition across 20 AML cell lines.[3] |
| THP-1 (AML) | EC50 (CD86 expression) | 23 ± 4 nM | Induction of differentiation marker.[3] |
| MOLM-13 (AML) | EC50 (CD86 expression) | 44 ± 4 nM | Induction of differentiation marker.[3] |
| MOLM-13 (AML) | EC50 (BrdU incorporation) | 1.9 ± 0.9 nM | Inhibition of cell division.[3] |
| NCI-H526 Xenograft | Tumor Growth Inhibition | 57% | In vivo efficacy at 1.5 mg/kg, p.o. daily.[2] |
| NCI-H1417 Xenograft | Tumor Growth Inhibition | 83% | In vivo efficacy at 1.5 mg/kg, p.o. daily.[2] |
Experimental Protocols
Synthesis of 3-((4-Fluorobenzyl)oxy)benzaldehyde
Principle: This protocol describes the oxidation of the boronic acid to the corresponding aldehyde. While several methods can achieve this transformation, a common approach involves a palladium-catalyzed reaction or a copper-catalyzed aerobic oxidation. A representative method using a simple oxidation is provided below, based on general procedures for boronic acid to aldehyde conversion.
Materials:
-
This compound
-
Oxidizing agent (e.g., Potassium persulfate, Oxone®)
-
Catalyst (e.g., Silver nitrate)
-
Solvent (e.g., Acetone, Water)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of acetone and water, add potassium persulfate (2.0 eq) and a catalytic amount of silver nitrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-((4-fluorobenzyl)oxy)benzaldehyde as a solid.
Reductive Amination for the Synthesis of a GSK2879552 Intermediate
Principle: This protocol outlines the reductive amination of 3-((4-fluorobenzyl)oxy)benzaldehyde with (1R,2S)-2-(pyrimidin-2-yl)cyclopropan-1-amine to form the key secondary amine intermediate. This reaction can be achieved using various reducing agents; sodium triacetoxyborohydride is a mild and effective choice for this transformation.
Materials:
-
3-((4-Fluorobenzyl)oxy)benzaldehyde
-
(1R,2S)-2-(pyrimidin-2-yl)cyclopropan-1-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-((4-fluorobenzyl)oxy)benzaldehyde (1.0 eq) in anhydrous DCM, add (1R,2S)-2-(pyrimidin-2-yl)cyclopropan-1-amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired intermediate, 2-((1R,2S)-2-((((3-((4-fluorobenzyl)oxy)phenyl)methyl)amino)methyl)cyclopropyl)pyrimidin-4(3H)-one.
LSD1 Inhibition Assay
Principle: The inhibitory activity of compounds against LSD1 can be determined using a biochemical assay that measures the production of hydrogen peroxide, a byproduct of the demethylation reaction. The Amplex Red assay is a sensitive method for this purpose.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Test compound (e.g., GSK2879552)
-
H3K4 monomethylated peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
384-well assay plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the recombinant LSD1/CoREST complex and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4 monomethylated peptide substrate, HRP, and Amplex Red reagent.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: LSD1 inhibition assay principle.
Conclusion
This compound is a valuable and commercially available starting material for the synthesis of biologically active molecules, as exemplified by its role in the preparation of the LSD1 inhibitor GSK2879552. The protocols provided herein offer a guide for researchers in the practical application of this versatile building block in medicinal chemistry and drug discovery programs. The potent and selective activity of the resulting compounds underscores the utility of this chemical scaffold in developing novel therapeutics.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (3-((4-Fluorobenzyl)oxy)phenyl)boronic Acid in C-C Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds. The most prominent of these is the Suzuki-Miyaura coupling, a powerful method for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[1] The presence of the fluorobenzyl ether moiety offers opportunities for creating complex molecular architectures with potential applications in medicinal chemistry and materials science. This document provides detailed protocols and data for the application of this compound in Suzuki-Miyaura cross-coupling reactions.
Core Concepts: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate.[2] The general catalytic cycle consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[3]
A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates.
Experimental Protocols
Below are generalized and specific protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization based on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if using a catalyst like Pd(OAc)₂, e.g., PPh₃, SPhos)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water, n-propanol/water)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents). If using a ligand, it is also added at this stage.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[4]
Specific Protocol Example: Coupling with 4-Bromoanisole
This example provides a more detailed procedure for a specific coupling partner.
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (390 mg, 1.5 mmol), 4-bromoanisole (187 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere with stirring for 12 hours.
-
Workup: After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and remove the solvent by rotary evaporation. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure product.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving substituted phenylboronic acids, which can be adapted for this compound.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 77 | 23 | 70-85 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | n-Propanol/H₂O | 90 | 16 | 88-98 |
Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes: (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid as a Versatile Building Block in the Synthesis of the PI3Kβ Inhibitor GSK2636771
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a key building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its structural features, including the fluorobenzyl ether moiety, make it a valuable synthon for introducing specific pharmacophoric elements into complex molecules. This application note details the use of this compound in the synthesis of GSK2636771, a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) enzyme, which is a critical component of the PI3K/Akt/mTOR signaling pathway often dysregulated in cancer.
GSK2636771 is an orally bioavailable inhibitor of PI3Kβ with potential antineoplastic activity.[1] By selectively targeting PI3Kβ, GSK2636771 can induce tumor cell apoptosis and inhibit growth in cancer cells that are reliant on this pathway, particularly those with a loss of the tumor suppressor PTEN.[1][2] The synthesis of GSK2636771 showcases the utility of this compound in constructing the core structure of this targeted anticancer agent.
Synthesis of a Key Intermediate for GSK2636771 via Suzuki Coupling
A crucial step in the synthesis of GSK2636771 involves a Suzuki-Miyaura cross-coupling reaction. This reaction efficiently creates a carbon-carbon bond, forming a biaryl system that constitutes the backbone of the final active pharmaceutical ingredient (API). In this specific application, this compound is coupled with a substituted pyrimidine derivative to yield a key intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis described in patent WO2011042508A1.
Reaction Scheme:
Materials:
-
This compound
-
2,4-dichloro-5-methylpyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), 2,4-dichloro-5-methylpyrimidine (1.0 equivalent), and sodium carbonate (3.0 equivalents).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents) to the mixture.
-
De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired intermediate, 2-Chloro-4-(3-((4-fluorobenzyl)oxy)phenyl)-5-methylpyrimidine.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 246.04 | 1.2 | - |
| 2,4-dichloro-5-methylpyrimidine | 163.00 | 1.0 | - |
| 2-Chloro-4-(3-((4-fluorobenzyl)oxy)phenyl)-5-methylpyrimidine | 356.79 | - | 75 |
Yield is based on the reported synthesis in patent WO2011042508A1.
Mechanism of Action and Signaling Pathway
GSK2636771 functions by inhibiting the PI3Kβ isoform, which is a key node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is overactive due to mutations in genes like PIK3CB (encoding the p110β catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN.[1][5] The loss of PTEN function leads to an increased reliance of cancer cells on the PI3Kβ isoform for their survival and proliferation.[2]
By inhibiting PI3Kβ, GSK2636771 blocks the phosphorylation of Akt, a downstream effector in the pathway.[2] This inhibition leads to a cascade of events that ultimately result in decreased cell viability and apoptosis in cancer cells that are dependent on the PI3Kβ signaling.[1][2]
Visualizations
Experimental Workflow for Suzuki Coupling
References
Application Notes and Protocols for Suzuki Coupling of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] This document provides detailed experimental procedures, key considerations, and comparative data for the Suzuki coupling of aryl bromides.
Core Concepts and Mechanism
The Suzuki coupling reaction involves a catalytic cycle that proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species.[3] This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium complex, a step that is typically facilitated by a base.[4] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[3][5]
// Invisible nodes for positioning {rank=same; oxidative_addition; transmetalation;} } केंदot Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative protocols for the Suzuki coupling of aryl bromides with arylboronic acids. These protocols highlight different combinations of catalysts, ligands, bases, and solvents.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol is a classic and widely used method suitable for a range of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Activated or Deactivated Aryl Bromides using Pd₂(dba)₃ and a Phosphine Ligand
This protocol is effective for more challenging substrates, including electron-rich or electron-poor aryl bromides, by employing a palladium source and a separate phosphine ligand.[6]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl bromide, arylboronic acid, Pd₂(dba)₃, JohnPhos, and cesium carbonate.[6]
-
Seal the tube with a septum, and evacuate and backfill with argon three times.[6]
-
Add 1,4-dioxane and water via syringe.[6]
-
Heat the reaction mixture to 100 °C and stir for 2-8 hours.[7]
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.[8]
-
The combined organic extracts should be washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.[8]
-
Purify the residue by flash column chromatography.
Data Presentation: Comparison of Reaction Conditions
The choice of reaction parameters can significantly impact the yield and efficiency of the Suzuki coupling. The following tables summarize typical conditions and outcomes for the coupling of various aryl bromides with phenylboronic acid.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 6 | 95 | [9] |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2) | Dioxane | 100 | 4 | 92 | [4][6] |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 2 | 98 | [6] |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 12 | 85 | [6] |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 3 | 91 | [7] |
Troubleshooting and Key Considerations
-
Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene. This can be minimized by using milder bases, lower reaction temperatures, and shorter reaction times.[10]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[5] Ensuring the reaction is performed under strictly anaerobic conditions can mitigate this side reaction.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, particularly with electron-deficient or heteroaromatic boronic acids.[5] Using anhydrous conditions or specific boronic esters (e.g., MIDA boronates) can prevent this.[9]
-
Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. Electron-rich and bulky ligands often promote the oxidative addition step and are effective for less reactive aryl bromides.[11]
-
Base Selection: The strength and type of base can influence the reaction rate and outcome.[10] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[12] The choice of base should be tailored to the specific substrates and catalyst system.
-
Solvent: A variety of solvents can be used, including toluene, dioxane, THF, and DMF.[12] Biphasic systems with water are common and can facilitate the dissolution of the base and the transmetalation step.[9]
References
- 1. scribd.com [scribd.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Solvent Selection for Reactions Involving Phenylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylboronic acids are versatile reagents in modern organic synthesis, pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. The success and outcome of reactions involving these compounds are profoundly influenced by the choice of solvent. The solvent not only affects the solubility of reactants and reagents but also plays a crucial role in the reaction mechanism, influencing reaction rates, yields, and selectivity. This document provides detailed application notes and protocols for solvent selection in key reactions involving phenylboronic acids, including Suzuki-Miyaura coupling, Chan-Lam coupling, oxidation, and reduction reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of cross-coupling chemistry for the formation of biaryl compounds. The choice of solvent is critical and can dramatically impact the reaction's efficiency and selectivity.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The following table summarizes the effect of various solvents on the yield and selectivity of Suzuki-Miyaura coupling reactions involving phenylboronic acids.
| Solvent System | Typical Base | Key Observations | Yield (%) | Reference(s) |
| Toluene/Water | K₂CO₃, K₃PO₄ | Standard biphasic system, good for a wide range of substrates. | 85-95 | [1] |
| Dioxane/Water | K₂CO₃, Cs₂CO₃ | Similar to toluene/water, often used for less reactive substrates. | 80-95 | [2] |
| Tetrahydrofuran (THF) | K₂CO₃, Na₂CO₃ | Apolar aprotic solvent, can favor coupling at more reactive sites.[3] | 70-90 | [3][4] |
| Methanol (MeOH) | K₂CO₃ | Polar protic solvent, can alter selectivity compared to apolar solvents.[3] | 85-93 | [3] |
| Ethanol (EtOH)/Water | K₂CO₃ | A "green" solvent system, often gives high yields.[5] | 85-95 | [5] |
| Dimethylformamide (DMF)/Water | Na₂CO₃, K₂CO₃ | Polar aprotic solvent, good for dissolving a wide range of reactants.[6] | 80-95 | [6] |
| Acetonitrile (MeCN) | Cs₂CO₃ | Polar aprotic solvent, can favor coupling at less reactive sites (e.g., triflates over chlorides).[3] | 75-90 | [3] |
| Water | K₃PO₄, Na₂CO₃ | "Green" and sustainable option, often requires a phase-transfer catalyst or a water-soluble catalyst.[5][7] | 80-95 | [5][7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, phenylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, providing a powerful tool for the synthesis of aryl amines, ethers, and sulfides. Solvent choice is critical for the success of this copper-catalyzed reaction.
Data Presentation: Solvent Effects on Chan-Lam Coupling
The following table summarizes the impact of different solvents on the Chan-Lam N-arylation of amines with phenylboronic acid.
| Solvent | Typical Base | Key Observations | Yield (%) | Reference(s) |
| Dichloromethane (DCM) | Pyridine, Et₃N | Commonly used, good for a range of substrates. | 70-90 | [7] |
| Methanol (MeOH) | - | Often used without an additional base, can give high yields.[8] | 72-91 | [8] |
| Acetonitrile (MeCN) | Et₃N | A polar aprotic option. | 60-85 | [9] |
| Toluene | Pyridine | A non-polar option, can be beneficial for certain substrates. | 65-85 | [7] |
| Dimethyl Sulfoxide (DMSO) | DIPEA | High-boiling polar aprotic solvent, can be effective but sometimes gives no product.[10][11] | Variable | [10][11] |
| Water | - | A green solvent, can be used in some cases, particularly with microwave assistance.[12] | 70-90 | [12] |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with phenylboronic acid.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine, 2.0 mmol, 2.0 equiv, if required)
-
Solvent (e.g., Dichloromethane, 5 mL)
Procedure:
-
To an open-air flask containing a magnetic stir bar, add the amine, phenylboronic acid, and copper(II) acetate.
-
Add the solvent and the base (if necessary).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Chan-Lam Coupling Workflow
Caption: General experimental workflow for a Chan-Lam coupling reaction.
Oxidation of Phenylboronic Acids
The oxidation of phenylboronic acids to the corresponding phenols is a valuable transformation. The choice of solvent can significantly affect the reaction rate and yield.
Data Presentation: Solvent Effects on the Oxidation of Phenylboronic Acid
The following table summarizes the effect of different solvents on the oxidation of phenylboronic acid to phenol using an oxidant like H₂O₂ or sodium perborate.
| Solvent | Key Observations | Yield (%) | Reference(s) |
| Ethanol (EtOH) | A green and effective solvent, often gives high yields rapidly at room temperature.[13] | 94 | [13] |
| Methanol (MeOH) | Protic solvent that facilitates the reaction.[13] | 82-89 | [13] |
| Tetrahydrofuran (THF) | Aprotic solvent, gives high yields.[13][14] | 85-90 | [13][14] |
| Acetone | Aprotic solvent, provides good yields.[13][14] | 85-90 | [13][14] |
| Ethyl Acetate | Aprotic solvent, effective for the transformation.[13][14] | 85-90 | [13][14] |
| Acetonitrile (MeCN) | Lower yields compared to other aprotic solvents in some cases.[14] | 50-70 | [14] |
| Water | A green solvent, can give high yields, especially with certain oxidants.[14] | 92 | [14] |
| Solvent-free | Can be highly efficient and environmentally friendly.[14] | ~99 | [14] |
Experimental Protocol: General Procedure for the Oxidation of Phenylboronic Acid
This protocol provides a general procedure for the oxidation of phenylboronic acid to phenol.
Materials:
-
Phenylboronic acid (1.0 mmol, 1.0 equiv)
-
Oxidant (e.g., 30% aq. H₂O₂, 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., Ethanol, 3 mL)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve the phenylboronic acid in the chosen solvent.
-
Add the oxidant to the stirred solution at room temperature.
-
Stir the reaction mixture for the required time (can be as short as a few minutes).
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude phenol by flash column chromatography if necessary.
Reduction Reactions in the Presence of Phenylboronic Acids
The boronic acid functional group is generally stable to many reducing agents, allowing for the chemoselective reduction of other functional groups within the same molecule. The choice of solvent is primarily dictated by the solubility of the substrate and the compatibility with the chosen reducing agent.
Data Presentation: Solvent and Reagent Selection for Chemoselective Reductions
| Functional Group to be Reduced | Reducing Agent | Typical Solvent | Key Observations | Reference(s) |
| Aldehyde/Ketone | NaBH₄ | Methanol, Ethanol | Boronic acid is stable. | |
| Aldehyde/Ketone (Reductive Amination) | NaBH(OAc)₃ | Dichloromethane, THF | Boronic acid is tolerated. | [3] |
| α,β-Unsaturated Ketone (1,4-reduction) | HSiEt₃, Hemiboronic acid catalyst | Dichloromethane | Selective reduction of the double bond.[5] | [5] |
| Carboxylic Acid (to alcohol) | BH₃·THF, BH₃·SMe₂ | Tetrahydrofuran (THF) | Boronic acid is generally stable. | [3] |
Experimental Protocol: Chemoselective Reduction of a Ketone
This protocol describes the selective reduction of a ketone in the presence of a phenylboronic acid moiety.
Materials:
-
Substrate containing both ketone and phenylboronic acid moieties (1.0 mmol, 1.0 equiv)
-
Sodium borohydride (NaBH₄, 1.5 mmol, 1.5 equiv)
-
Solvent (e.g., Methanol, 10 mL)
Procedure:
-
Dissolve the substrate in the solvent in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or 1 M HCl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualization: Logic for Chemoselective Reduction
Caption: Decision process for the chemoselective reduction of a functional group.
References
- 1. Partition of the Reactive Species of the Suzuki–Miyaura Reaction between Aqueous and Micellar Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hemiboronic Acid-Catalyzed Reduction of α,β-Unsaturated Ketones with Reagent-Controlled Chemoselectivity [organic-chemistry.org]
- 6. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jocpr.com [jocpr.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Efficient Suzuki-Miyaura Reactions: A Guide to Base Selection
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and readily available starting materials.[1][2] The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity.[3] This document provides a comprehensive guide to selecting the optimal base for your Suzuki-Miyaura reaction, complete with comparative data, detailed experimental protocols, and mechanistic diagrams.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a pivotal role in the Suzuki-Miyaura reaction, primarily by activating the organoboron species to facilitate the crucial transmetalation step.[4][5][6] There are two generally accepted mechanistic pathways for this activation[3][7]:
-
The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][4][5] This "ate" complex then readily transfers its organic group to the palladium(II) center.[3]
-
The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻ or OR⁻) first coordinates to the palladium(II) halide complex, forming a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[3][7]
The operative pathway can depend on the specific base, solvent, and reactants used.[3] The base also plays a role in the reductive elimination step and the regeneration of the active Pd(0) catalyst.[2]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the role of the base in activating the boronic acid for transmetalation.
Comparative Performance of Common Bases
The choice of base is critical and depends on the specific substrates, catalyst system, and solvent used. Inorganic bases are most common, but organic bases can be advantageous for substrates with base-sensitive functional groups.[3]
Table 1: Comparison of Inorganic Bases in Suzuki-Miyaura Reactions
| Base | Typical Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, iodides | 90-98% | A widely used, effective, and economical choice for many standard couplings.[8][9] |
| K₂CO₃ | Aryl bromides, chlorides | 90-99% | Another common and reliable choice, often used in polar aprotic solvents.[3][10] |
| Cs₂CO₃ | Aryl bromides, chlorides, sterically hindered substrates | >95% | Often provides superior results, especially for challenging couplings, but is more expensive (the "caesium effect").[3][10] |
| K₃PO₄ | Aryl bromides, chlorides, nitrogen-containing heterocycles, base-sensitive substrates | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles and substrates prone to side reactions.[1][3][10] |
| NaOH / KOH | Aryl bromides | 70-90% | Strong bases that can be effective but may lead to side reactions or degradation of sensitive substrates.[3] |
| KF | Aryl bromides, substrates with base-labile groups | Moderate to high | The fluoride ion is thought to play a unique role in activating the boronic acid and can be used when other bases fail.[3][6] |
Table 2: Comparison of Organic Bases in Suzuki-Miyaura Reactions
| Base | Typical Substrates | Typical Yield (%) | Notes |
| Triethylamine (TEA) | General aryl halides | <40% (can be higher in specific systems) | Often less effective than inorganic bases, but can be useful in certain applications.[9][10] |
| Diisopropylethylamine (DIPEA) | Base-sensitive substrates | Variable | A non-nucleophilic base suitable for substrates with sensitive functional groups.[3] |
Workflow for Base Selection
Choosing the right base from the outset can save significant optimization time. The following workflow provides a logical approach to base selection for a new Suzuki-Miyaura reaction.
Caption: A decision-making workflow for the initial selection of a base in a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Reproducibility is key in chemical synthesis. The following protocols provide detailed, step-by-step procedures for performing Suzuki-Miyaura reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a robust starting point for many common aryl bromide couplings.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add degassed toluene and degassed water to the flask via syringe.[1]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and stir.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.[1]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
-
Protocol 2: Procedure for Suzuki-Miyaura Coupling with Base-Sensitive Substrates
This protocol utilizes a milder base and anhydrous conditions to protect sensitive functional groups from degradation.
Materials:
-
Aryl halide (e.g., aryl bromide with an ester group) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄, 1.5 mmol, 1.5 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Reaction Setup (under inert atmosphere, e.g., in a glovebox):
-
Reaction Execution:
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[10]
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and palladium residues.[10]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Troubleshooting and Optimization
If a Suzuki-Miyaura reaction is not proceeding as expected, consider the following base-related troubleshooting steps:
-
Low Yield: If the yield is low with a standard base like K₂CO₃, consider a stronger base such as Cs₂CO₃, particularly for sterically hindered substrates.[3] If base-sensitive groups are present, ensure a mild base like K₃PO₄ is being used.[10]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with electron-rich or heteroaryl boronic acids.[10] This is often exacerbated by strong bases and the presence of water.[10] To mitigate this, use a milder base like K₃PO₄ or KF, and ensure anhydrous conditions if possible.[10]
-
Reaction Stalls: If the reaction stalls, ensure that the reagents and solvent are properly degassed to prevent catalyst deactivation. For challenging substrates, a more sophisticated ligand/catalyst system may be required in addition to optimizing the base.[10]
By carefully considering the role of the base and selecting the appropriate one for the specific substrates, researchers can significantly improve the efficiency and success rate of their Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of Electron-deficient Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenge of protodeboronation in electron-deficient boronic acids, a common side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem, especially for electron-deficient boronic acids?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is particularly problematic for electron-deficient boronic acids, as the electron-withdrawing groups on the aryl ring make the carbon-boron bond more susceptible to cleavage, especially under the basic and often heated conditions used in Suzuki-Miyaura coupling reactions.[2][3] This side reaction consumes the boronic acid, leading to lower yields of the desired cross-coupled product and the formation of an unwanted deboronated byproduct.[1][4]
Q2: How can I identify if protodeboronation is occurring in my reaction?
A2: The primary indicator of protodeboronation is the detection of the corresponding arene (the aryl group of the boronic acid with a hydrogen atom in place of the boronic acid group) as a byproduct in your reaction mixture. This can be confirmed by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The deboronated byproduct will have a different Rf value than the starting materials and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to identify and quantify the deboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of characteristic proton signals for the arene in the crude ¹H NMR spectrum is a clear indication of protodeboronation.
Q3: What are the main factors that promote the protodeboronation of electron-deficient boronic acids?
A3: Several factors can accelerate the rate of protodeboronation:
-
High Temperatures: Increased temperatures provide the activation energy for the C-B bond cleavage.[2]
-
Strong Bases: Strong bases can promote the formation of the boronate species, which can be more susceptible to protodeboronation.[2]
-
Presence of Water: Water can act as a proton source for the cleavage of the C-B bond.[2] However, it's important to note that anhydrous conditions may slow down the desired Suzuki coupling.[2]
-
Inefficient Catalyst System: If the rate of the desired cross-coupling reaction is slow, the competing protodeboronation side reaction has more time to occur.[2]
Q4: Are there more stable alternatives to electron-deficient boronic acids?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy.[2][4] Common alternatives include:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and are often commercially available.[2][4]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air-stable solids that slowly release the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[1][2][5][6]
-
Diethanolamine (DEA) Adducts (DABO boronates): These are air-stable complexes that can be used directly in Suzuki-Miyaura reactions.[7]
-
Organotrifluoroborates: These salts are also known for their stability and are used in "slow release" strategies.[1]
Troubleshooting Guides
Issue: Low yield in Suzuki-Miyaura coupling with an electron-deficient boronic acid and detection of the deboronated byproduct.
This guide provides a step-by-step approach to troubleshoot and mitigate protodeboronation.
Step 1: Optimize Reaction Conditions
Simple adjustments to the reaction conditions can often significantly reduce protodeboronation.
-
Lower the Reaction Temperature: If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[2] Higher temperatures accelerate protodeboronation.[2]
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]
-
Optimize Water Content: While Suzuki couplings often benefit from some water, excess water can be a proton source.[2] Try using a carefully optimized amount of water or using anhydrous solvents if the catalyst system allows.
Step 2: Modify the Boronic Acid Reagent
If optimizing conditions is insufficient, converting the boronic acid to a more stable derivative is a robust solution.
-
Switch to a Pinacol Ester: If not already using one, convert your electron-deficient boronic acid to its pinacol ester. These are generally more stable.[2][4]
-
Utilize MIDA Boronates: For particularly unstable boronic acids, MIDA boronates offer superior stability.[5][6] They provide a slow release of the boronic acid, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Form a Diethanolamine Adduct: Diethanolamine adducts are stable, crystalline solids that can be easily prepared and used directly in the coupling reaction.[8]
Step 3: Enhance the Catalytic System
A more efficient catalyst can promote the desired cross-coupling to outcompete protodeboronation.[2]
-
Use a Highly Active Catalyst System: Employ modern, highly active palladium catalysts and ligands (e.g., Buchwald ligands) to accelerate the rate of the Suzuki-Miyaura coupling.[8]
-
Increase Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the rate of the desired reaction.
Data Presentation
The stability of boronic acids and their derivatives is highly dependent on the specific substrate and reaction conditions. The following table provides a qualitative comparison of the stability of different boron reagents.
| Boron Reagent Type | General Stability | Ease of Handling | Typical Application Notes |
| Boronic Acid | Low to Moderate | Can be sensitive to air and moisture.[9] | More reactive, leading to faster reaction times.[4] Prone to protodeboronation.[4] |
| Pinacol Boronate Ester | Moderate to High | Generally stable, often crystalline solids.[4] | Slower reaction rates than boronic acids.[4] Good for multi-step synthesis. |
| MIDA Boronate Ester | Very High | Air-stable, crystalline solids.[5][6] | Excellent for "slow-release" strategies with highly unstable boronic acids.[1][5][6] |
| Organotrifluoroborate | High | Air-stable, crystalline solids.[5] | Used in "slow-release" strategies.[1] |
| Diethanolamine Adduct | High | Air-stable solids.[7] | Can be used directly in coupling reactions.[7] |
Experimental Protocols
Protocol 1: Preparation of a Pinacol Boronate Ester from a Boronic Acid
This protocol describes a general procedure for the conversion of an electron-deficient arylboronic acid to its corresponding pinacol ester.
Materials:
-
Electron-deficient arylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the arylboronic acid and pinacol in the chosen anhydrous solvent.
-
Water Removal: If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. For other solvents, the reaction can be stirred at room temperature over a drying agent like anhydrous MgSO₄.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.
-
Work-up: Filter off the drying agent (if used). Remove the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly or purified by recrystallization or column chromatography on silica gel.
Protocol 2: Preparation of an N-Methyliminodiacetic Acid (MIDA) Boronate
This protocol outlines the synthesis of a highly stable MIDA boronate from a boronic acid.[2]
Materials:
-
Electron-deficient arylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene/DMSO (1:1 mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the arylboronic acid and N-methyliminodiacetic acid in the toluene/DMSO solvent mixture.
-
Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Upon cooling, the MIDA boronate often precipitates. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Protocol 3: Preparation of a Diethanolamine (DEA) Adduct
This protocol describes the straightforward formation of a stable diethanolamine adduct.[8]
Materials:
-
Electron-deficient arylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride)
Procedure:
-
Dissolution: Dissolve the boronic acid in a minimal amount of the solvent in a vial with a stir bar.
-
Addition: Add diethanolamine dropwise while stirring.
-
Precipitation: A precipitate will typically form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.
Visualizations
Caption: Mechanism of base-catalyzed protodeboronation for electron-deficient arylboronic acids.
Caption: Troubleshooting workflow for preventing protodeboronation.
Caption: Experimental workflow for the preparation of a MIDA boronate.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Minimizing Homocoupling in Suzuki Coupling Reactions
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions.
Troubleshooting Guides
Issue: Significant Homocoupling of Boronic Acid Observed
If you are observing a significant amount of symmetrical biaryl byproduct in your reaction, it is likely due to the homocoupling of your boronic acid reagent. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification. Follow these troubleshooting steps to mitigate this issue.
Step 1: Deoxygenate the Reaction Mixture Rigorously
Oxygen is a primary culprit in promoting the homocoupling of boronic acids. It can oxidize the active Pd(0) catalyst to Pd(II) species, which then facilitates the undesired homocoupling.
Recommended Protocols for Deoxygenation:
-
Freeze-Pump-Thaw: For the most effective oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent before adding reagents.
-
Inert Gas Sparging: Bubble a steady stream of an inert gas, such as argon or nitrogen, through the solvent for an extended period (30-60 minutes) prior to adding the catalyst and reagents. A subsurface sparge is particularly effective.
Step 2: Evaluate Your Palladium Catalyst Source
The choice and handling of the palladium catalyst can significantly impact the extent of homocoupling.
-
Pd(II) Precatalysts: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, homocoupling can occur during the in situ reduction to the active Pd(0) species. This is because Pd(II) can directly react with two molecules of the boronic acid to form the homocoupled product.
-
Solution: Consider switching to a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the problematic reduction step.
-
-
Catalyst Activity: Ensure your palladium source and any associated ligands are fresh and active. Deactivated catalysts can lead to side reactions.
Step 3: Optimize Ligand Selection
The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction pathway.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step of the desired Suzuki coupling catalytic cycle, which outcompetes the pathways leading to homocoupling. Examples of effective ligands include SPhos, XPhos, and RuPhos, especially for challenging substrates.
Step 4: Control the Concentration of Boronic Acid
A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Recommendation: Utilize a syringe pump to slowly add the boronic acid solution to the reaction mixture. This technique helps to maintain a low concentration of the boronic acid throughout the reaction, thereby disfavoring the homocoupling side reaction.
Step 5: Consider a Mild Reducing Agent
The addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that promote homocoupling.
-
Recommendation: The addition of potassium formate has been shown to suppress homocoupling by likely reducing residual Pd(II) without interfering with the main catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the
Technical Support Center: Purification of Crude Boronic Acids
This guide provides troubleshooting advice and detailed protocols for common purification techniques for crude boronic acid products. It is intended for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude boronic acid product?
A1: Typical impurities can include:
-
Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of three boronic acid molecules. Their formation is reversible in the presence of water.[1][2]
-
Protodeboronation Products: The arene or alkane resulting from the cleavage of the carbon-boron bond, along with boric acid.[3][4]
-
Homocoupling Dimers: Biaryl impurities formed from the coupling of two boronic acid molecules.
-
Residual Starting Materials and Reagents: Unreacted starting materials (e.g., aryl halides) or reagents from the borylation step.[5]
-
Unidentified Polymeric or Oxidized Materials: Complex mixtures that can arise from side reactions or product degradation.[3][4]
Q2: My crude product is an intractable oil. How can I purify it?
A2: Oily products can be challenging as recrystallization is often not an option. Consider the following approaches:
-
Trituration: Attempt to solidify the oil by stirring it with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane, ether).
-
Column Chromatography: While often difficult, chromatography on silica or a reverse-phase medium (C18) can be effective. This may require screening various solvent systems.[3][6]
-
Derivatization: Convert the boronic acid into a more stable, crystalline derivative, such as a pinacol ester or a diethanolamine adduct. These derivatives are often easier to purify by chromatography or recrystallization, after which the boronic acid can be regenerated.[6][7]
-
Acid-Base Extraction: This can be effective if the impurities are neutral.
Q3: Why is my boronic acid streaking or sticking to the silica gel column?
A3: Boronic acids are polar and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing, and sometimes decomposition.[3][4] To mitigate this, you can:
-
Add a small amount of a modifier like acetic acid to the eluent to reduce tailing.[5]
-
Use a less polar solvent system if the compound's polarity allows.
-
Consider using neutral alumina as the stationary phase.[5]
-
For boronate esters, using silica gel impregnated with boric acid can suppress over-adsorption and improve recovery.[8][9]
Q4: How can I confirm the purity of my final boronic acid product?
A4: The purity of boronic acids is typically assessed using a combination of techniques:
-
NMR Spectroscopy: ¹H NMR is used to identify the product and check for organic impurities. The presence of boroxines can sometimes complicate spectra, leading to broadened signals. ¹¹B NMR can also be useful to distinguish between sp²-hybridized boronic acids and sp³-hybridized boronate esters or adducts.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying purity. Method development may be required to find suitable conditions, as boronic acids can be challenging to retain and separate.[13]
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify impurities.
Troubleshooting Guide
This guide helps you select a suitable purification strategy based on the nature of your crude product and the impurities present.
Caption: Troubleshooting decision tree for boronic acid purification.
Purification Method Comparison
The choice of purification method depends on the specific boronic acid, its physical properties, and the nature of the impurities. The following table provides a general comparison of common techniques.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages | Best Suited For |
| Recrystallization | >99% | 50-90% | High purity, scalable, cost-effective. | Product must be solid; requires finding a suitable solvent system; can have lower yields. | Crystalline solids with thermally stable properties. |
| Acid-Base Extraction | 95-99.6%[14] | 60-95% | Good for removing neutral impurities; relatively simple and scalable. | Not effective for acidic or basic impurities; may not remove closely related analogs.[4][6] | Products with significant pKa differences from impurities. |
| Column Chromatography | Variable (85-98%) | 30-80% | Can separate complex mixtures and isomers. | Often low-yielding due to product adsorption/decomposition on silica; can be tedious and difficult to scale.[3][4] | Small-scale purification; separation of non-polar to moderately polar compounds; purification of boronate esters. |
| Diethanolamine Adduct | >98% | 50-85% | Forms highly crystalline adducts; excellent for removing non-acidic impurities; adducts are stable. | Requires two additional chemical steps (formation and hydrolysis); may not work for very polar boronic acids.[3][6] | Oily or difficult-to-crystallize boronic acids; removing stubborn impurities. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This method leverages the acidic nature of boronic acids to separate them from neutral organic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude boronic acid in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base (e.g., NaOH, K₂CO₃).[15] The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify to a pH of 2-3 using a 1M-2M solution of HCl or H₂SO₄. The boronate salt will be protonated back to the less water-soluble boronic acid, which may precipitate.
-
Re-extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., EtOAc) 2-3 times to recover the purified boronic acid.
-
Isolation: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[14]
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This two-step method is useful for non-polar boronic acids that are difficult to crystallize or purify by other means.[3][6]
Methodology:
Part A: Adduct Formation and Purification
-
Dissolution: Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether, toluene).
-
Adduct Formation: Add diethanolamine (1.0-1.1 equivalents) to the solution. A white precipitate of the DEA adduct should form, often within 30 minutes.[16] Stirring may be required to initiate precipitation.
-
Isolation: Collect the crystalline adduct by vacuum filtration.
-
Washing: Wash the filtered solid with cold solvent (the same one used for the reaction) to remove soluble impurities.
-
Purification (Optional): If necessary, the DEA adduct can be further purified by recrystallization.
Part B: Hydrolysis to Recover the Pure Boronic Acid
-
Suspension: Suspend the purified DEA adduct in a biphasic system of an organic solvent (e.g., EtOAc) and an acidic aqueous solution (e.g., 1M HCl or a saturated boric acid solution).[6]
-
Hydrolysis: Stir the mixture vigorously. The DEA will be protonated and move into the aqueous phase, releasing the free boronic acid into the organic layer.
-
Extraction: Separate the layers. Extract the aqueous layer with additional organic solvent to ensure full recovery.
-
Isolation: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the pure boronic acid.
Protocol 3: Recrystallization
This is the most effective method for obtaining high-purity crystalline boronic acids. The key is selecting an appropriate solvent or solvent system.
Methodology:
-
Solvent Selection: Choose a solvent in which the boronic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[5][17]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Note that heating should be done with caution, as some boronic acids can dehydrate to form boroxines at elevated temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Enhancing Boronic Acid Stability in Solution
For researchers, scientists, and professionals in drug development, the stability of boronic acids in solution is a critical factor for reproducible and successful experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my boronic acid is degrading in solution?
A1: Boronic acids in solution are susceptible to two main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by both acidic and basic conditions.[1]
-
Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This is often mediated by reactive oxygen species.[2]
Additionally, boronic acids can exist in equilibrium with their dehydrated trimeric form, known as boroxines.[3] This equilibrium can complicate quantification and reactivity.
Q2: How does pH affect the stability of my boronic acid solution?
A2: The pH of the solution is a critical factor. Generally, boronic acids are most stable at a neutral pH. Both strongly acidic and basic conditions can accelerate protodeboronation.[4] For many aryl boronic acids, the rate of protodeboronation is at a maximum when the pH is close to the pKa of the boronic acid.
Q3: Can the choice of solvent impact the stability of my boronic acid?
A3: Yes, the solvent plays a significant role. Anhydrous organic solvents are often preferred for storage over aqueous solutions to prevent hydrolysis-related decomposition and shifts in the boroxine equilibrium. For reactions, the choice of solvent can influence the rate of degradation pathways.
Q4: What are the most effective strategies to improve the stability of my boronic acid in solution?
A4: The most common and effective strategy is the conversion of the boronic acid to a more stable boronate ester.[1][3][5] Popular choices include:
-
Pinacol Esters: These are widely used due to their significantly greater stability compared to the free boronic acid. They are often crystalline solids that are easier to handle and purify.[1][6]
-
MIDA Esters (N-methyliminodiacetic acid esters): These offer exceptional benchtop stability and are particularly useful for "slow-release" applications where the unstable boronic acid is generated in situ during a reaction.[7][8]
-
Intramolecular Esters (Boralactones): Formation of an intramolecular ester with a pendant carboxyl group can dramatically increase oxidative stability by diminishing electron density on the boron atom.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in cross-coupling reaction | Degradation of the boronic acid (protodeboronation or oxidation) before or during the reaction. | 1. Use the boronic acid immediately after preparing the solution. 2. Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[1] 3. For unstable boronic acids, use a MIDA boronate for slow release during the reaction.[7][8] 4. Degas solvents to minimize oxidation. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Equilibrium between the boronic acid and its boroxine form. On-column hydrolysis of boronate esters during HPLC analysis. | 1. For quantification, ensure complete conversion to either the boronic acid or a stable ester form. 2. Use a stability-indicating HPLC method with a mobile phase that minimizes on-column hydrolysis.[9] |
| Precipitate forms in the solution upon storage | Formation of insoluble degradation products or boroxines. | 1. Store boronic acids as a solid under inert atmosphere and refrigerated. 2. If a solution is necessary, use an anhydrous organic solvent and store at a low temperature (-20°C or -80°C). |
| Reaction fails with electron-deficient or heteroaromatic boronic acids | These boronic acids are often inherently unstable and prone to rapid protodeboronation. | 1. Synthesize and use the corresponding MIDA boronate for slow-release cross-coupling.[7][8] 2. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize degradation. |
Quantitative Data on Stability
The stability of boronic acids and their derivatives can be quantitatively compared under various conditions.
Table 1: Comparative Stability of Phenylboronic Acid and its Pinacol Ester
| Parameter | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester | Reference |
| General Stability | Less stable, susceptible to oxidation and protodeboronation. | Significantly more stable, often a crystalline solid, easier to handle and store. | [1] |
| Reactivity in Suzuki-Miyaura Coupling | More reactive, faster reaction times. | Less reactive, may require longer reaction times or higher temperatures. | [1] |
| Handling and Storage | Requires storage under inert atmosphere, sensitive to moisture. | Benchtop stable, can be stored for extended periods under air. | [1] |
Table 2: Half-life of Phenylboronic Acid at Different pH Values
| pH | Condition | Half-life (approx.) | Reference |
| Acidic | Varies with specific acid and concentration | Can be significantly reduced | [4] |
| 7.4 (Physiological) | Aqueous buffer | Prone to oxidation | [2] |
| Basic | Varies with specific base and concentration | Can be significantly reduced | [4] |
Note: Half-life is highly dependent on the specific boronic acid, temperature, and solvent system.
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-UV
This protocol provides a general method to assess the stability of a boronic acid in solution over time.
-
Preparation of Stock Solution: Prepare a stock solution of the boronic acid at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., acetonitrile/water).
-
Incubation: Aliquot the stock solution into several vials. Store the vials under the desired conditions (e.g., specific pH, temperature).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, with an optional acidic modifier like formic acid to ensure the boronic acid is in its neutral form.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the boronic acid has maximum absorbance.
-
-
Data Collection: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot from one of the vials into the HPLC system.
-
Analysis: Monitor the peak area of the boronic acid peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks can be monitored to identify degradation products.
Protocol 2: Preparation of a Pinacol Boronate Ester
This protocol describes a general procedure for the protection of a boronic acid as its pinacol ester.
-
Materials: Boronic acid, pinacol, a suitable solvent (e.g., toluene or diethyl ether), and a drying agent (e.g., anhydrous magnesium sulfate).
-
Procedure: a. To a flask, add the boronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv). b. Add the solvent (e.g., diethyl ether). c. Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS. d. Once the reaction is complete (typically a few hours), filter off the magnesium sulfate. e. Remove the solvent under reduced pressure to obtain the crude pinacol boronate ester. f. The product can be purified by column chromatography on silica gel or by recrystallization.[6]
Protocol 3: Slow Release of Boronic Acid from a MIDA Boronate
This protocol is for a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate for the slow in situ generation of the active boronic acid.
-
Materials: Aryl halide (1.0 equiv), MIDA boronate (1.0-1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), base (e.g., K₃PO₄), and a solvent system (e.g., 5:1 dioxane/water).
-
Procedure: a. To a reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, ligand, and base. b. Add the degassed solvent system. c. Heat the reaction mixture (e.g., 60-100 °C) and stir for the required time (typically several hours). The slow hydrolysis of the MIDA boronate will release the boronic acid, which then participates in the cross-coupling reaction.[7][8] d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Frequently Asked Questions
Q1: My cross-coupling reaction has stalled or is giving a low yield. How do I know if catalyst deactivation is the problem?
A1: The most common sign of catalyst deactivation is the formation of a black precipitate, colloquially known as palladium black.[1][2] This indicates that the soluble, active Pd(0) catalyst has aggregated into inactive palladium metal.[1][3] Other signs include a reaction that starts but does not go to completion, or a significant decrease in reaction rate over time.
Q2: What are the primary causes of palladium catalyst deactivation?
A2: Catalyst deactivation in palladium-catalyzed cross-coupling reactions typically occurs through several pathways:
-
Palladium Aggregation (Palladium Black Formation): This is a very common deactivation mechanism where the active, monoligated Pd(0) species aggregate to form inactive palladium nanoparticles or bulk metal.[1][2][4] This is often a result of an insufficient ligand-to-metal ratio or the use of ligands that cannot adequately stabilize the catalytic species.[5]
-
Catalyst Poisoning: Impurities in the reagents or solvents can bind to the palladium's active sites, rendering the catalyst inactive.[1] Common poisons include sulfur, nitrogen-containing heterocycles, and halides.[1][6] Even trace amounts of impurities from previous reactions or starting materials can have a detrimental effect.[7]
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for catalytic activity can degrade under reaction conditions.[2] For example, phosphine ligands can be oxidized, which can alter their electronic properties and their ability to stabilize the palladium center.[5]
-
Incorrect Reaction Conditions: Suboptimal conditions can accelerate deactivation. This includes excessively high temperatures, the presence of oxygen (which can oxidize the active Pd(0) catalyst), or an inappropriate choice of base or solvent.[1][8]
Q3: I see a black precipitate in my reaction flask. What should I do?
A3: The formation of palladium black indicates that your catalyst is aggregating and precipitating out of the solution.[1] To address this:
-
Increase Ligand Loading: An extra equivalent of ligand relative to the palladium source can often improve catalyst stability and prevent aggregation.[8]
-
Use Stabilizing Ligands: Consider switching to more sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or ligands specifically designed for stability, such as those containing a pyridine moiety.[3][9] These ligands can better stabilize the coordinatively unsaturated intermediates that are prone to aggregation.[3]
-
Check Precatalyst Generation: Ensure that the active LPd(0) species is being generated cleanly and efficiently.[8] Modern precatalysts, like the Buchwald G3 palladacycles, are often more reliable than traditional sources like Pd(OAc)₂.[5][8]
Q4: My reaction is highly sensitive and I'm having reproducibility issues. What factors are most critical?
A4: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.[10] Pay close attention to the following:
-
Reagent Purity: The purity of substrates, palladium source, ligand, base, and solvent is critical.[10] Trace impurities can poison the catalyst.[1] It is recommended to purify reagents, for example by distilling amines or filtering through activated alumina.[8]
-
Inert Atmosphere: The rigorous exclusion of oxygen and moisture is crucial for many cross-coupling reactions.[10] Oxygen can lead to catalyst oxidation and ligand degradation.[1][4] Ensure your Schlenk line or glovebox techniques are robust.
-
Order of Addition: Be consistent with the order in which you add reagents, as this can sometimes influence the formation of the active catalyst.[10]
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can impact reaction kinetics. Ensure consistent and vigorous stirring.[10]
Q5: Can a deactivated palladium catalyst be reactivated?
A5: In some cases, catalyst reactivation is possible, particularly for supported palladium catalysts used in industrial processes. Common lab-scale deactivation via palladium black formation is generally irreversible for that specific reaction batch. However, methods have been developed for regenerating supported catalysts:
-
Solvent Washing: Deactivated supported palladium catalysts can sometimes be reactivated by washing with an organic polar solvent like acetone or methanol at temperatures below 200°C.[11]
-
Acid/Base Treatment: Treatment with nitric acid followed by reduction, or washing with a hot alkaline solution, has been used to recover activity by removing fouling agents and re-dispersing the palladium.[12]
-
Treatment for Blockages: For catalysts deactivated by pore blockage, a mixture of chloroform and glacial acetic acid combined with sonication has been shown to restore activity.[13]
Technical Resources
Data Presentation
The following tables summarize quantitative data to guide reaction optimization and troubleshooting.
Table 1: General Troubleshooting Parameters
| Parameter | Issue | Recommended Action | Typical Range |
| Catalyst Loading | Sluggish or incomplete reaction | Increase catalyst loading. | 0.5 - 5 mol % |
| Ligand:Metal Ratio | Palladium black formation | Increase ratio to stabilize Pd(0) species. | 1:1 to 4:1 |
| Temperature | No reaction or slow reaction | Increase temperature. | 60 - 120 °C |
| Base Strength | Low conversion | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or an alkoxide). | Varies by reaction type |
| Solvent | Poor solubility, slow reaction | Screen alternative solvents to improve solubility or accelerate problematic steps. | Toluene, Dioxane, THF, DMF |
Table 2: Influence of Impurities on Catalyst Performance
| Impurity Type | Source | Effect on Catalyst | Mitigation Strategy |
| Sulfur Compounds | Starting materials, reagents | Strong poisoning of active sites.[1][6] | Use high-purity reagents; employ scavenger resins. |
| Nitrogen Heterocycles | Starting materials, additives | Coordination to Pd, blocking active sites.[1] | Purify starting materials; avoid N-containing solvents if problematic. |
| Water/Oxygen | Atmosphere, solvents, reagents | Oxidation of Pd(0) to inactive Pd(II); oxidation of phosphine ligands.[1] | Use rigorous inert atmosphere techniques (glovebox, Schlenk line); use anhydrous, degassed solvents. |
| Other Metals | Leaching from previous steps | Can interfere with the catalytic cycle. | Purify intermediates; use metal scavengers. |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
This protocol helps determine if impurities in your reagents or solvents are causing catalyst deactivation.[1]
-
Baseline Reaction: Set up your cross-coupling reaction using your standard procedure and the current batches of all reagents (substrate, palladium source, ligand, base, and solvent).
-
Monitor and Record: Closely monitor the reaction progress (e.g., by TLC, GC, or LC-MS) and record the final yield and any observations, such as the formation of palladium black.
-
High-Purity Reaction: Meticulously set up the identical reaction, but substitute all reagents and solvents with materials of the highest available purity.
-
Use freshly purchased, anhydrous, and degassed solvents.
-
Recrystallize solid starting materials and the base, if possible.
-
Use a fresh bottle of the palladium catalyst and ligand.
-
Ensure all glassware is rigorously cleaned and oven-dried.
-
-
Compare Results: If the high-purity reaction proceeds significantly faster, cleaner, or to a higher conversion than the baseline reaction, it strongly suggests that one or more of your standard reagents are contaminated with a catalyst poison.
Protocol 2: General Procedure for Supported Catalyst Reactivation via Solvent Wash
This method is adapted from procedures for regenerating supported palladium catalysts and may be attempted for heterogeneous catalysts used in a laboratory setting.[11]
-
Catalyst Isolation: After the reaction, carefully separate the solid (supported) catalyst from the reaction mixture by filtration.
-
Initial Wash: Wash the recovered catalyst several times with a non-polar solvent (e.g., hexane) to remove residual organic compounds.
-
Polar Solvent Treatment: Transfer the catalyst to a clean flask and add a polar organic solvent such as acetone or methanol.[11]
-
Agitation and Heating: Stir the catalyst suspension at a moderately elevated temperature (e.g., 50-60 °C) for 1-2 hours.[11] This helps dissolve and remove strongly adsorbed species.
-
Filtration and Drying: Filter the catalyst again and wash it with fresh polar solvent. Dry the catalyst thoroughly under vacuum.
-
Test Activity: Use the regenerated catalyst in a small-scale test reaction under standard conditions to evaluate if its catalytic activity has been restored.
Visualizations
Diagram 1: Key Pathways of Palladium Catalyst Deactivation
Caption: Major pathways leading from an active catalyst to inactive states.
Diagram 2: Troubleshooting Workflow for Failed Cross-Coupling Reactions
Caption: A step-by-step guide to diagnosing catalyst deactivation issues.
Diagram 3: Relationship Between Catalytic Cycle and Deactivation
Caption: The catalytic cycle and its off-cycle deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Increasing Pd Catalyst Lifetimes - ChemistryViews [chemistryviews.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 12. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 13. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
Technical Support Center: The Role of Water in Suzuki Coupling with Boronic Esters
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on the nuanced role of water in Suzuki-Miyaura cross-coupling reactions involving boronic esters. Find answers to frequently asked questions and consult our troubleshooting guide to optimize your experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Is water necessary for Suzuki coupling reactions when using boronic esters?
A1: The role of water in Suzuki couplings with boronic esters is complex and has been a subject of considerable debate.[1] While some boronic esters can undergo transmetalation directly without prior hydrolysis, the generally accepted mechanism posits that most boronic esters first hydrolyze to the corresponding boronic acid.[1][2][3] This boronic acid, or its derived boronate species, is often the active participant in the catalytic cycle. Water is also frequently added to dissolve the inorganic bases (e.g., K₃PO₄, K₂CO₃) that are crucial for the reaction.[1] In some so-called "anhydrous" systems using bases like K₃PO₄, a small amount of adventitious or intentionally added water may be required for the reaction to proceed efficiently.[4]
Q2: What is the primary mechanism by which water affects the boronic ester?
A2: Water's primary role is to facilitate the hydrolysis of the boronic ester to a boronic acid. This is particularly relevant for stable esters like pinacol esters.[1][2] The resulting boronic acid is often more reactive in the transmetalation step. However, recent studies have shown that some boronic esters can directly participate in the catalytic cycle, forming a Pd-O-B intermediate without prior complete hydrolysis.[3][5][6] Therefore, water can be seen as a promoter of the reaction by generating the more reactive boronic acid species.
Q3: Can water negatively impact my Suzuki coupling reaction?
A3: Yes, while often beneficial, excess water or certain conditions can be detrimental. The most significant side reaction promoted by water is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, leading to a common and often difficult-to-remove byproduct.[2][7] This is especially problematic with electron-rich or heteroaromatic boronic acids and is often accelerated by the use of strong bases in aqueous media.[7]
Q4: What are the advantages of using boronic esters over boronic acids?
A4: Boronic esters, such as pinacol esters, offer several advantages over their corresponding boronic acids. They exhibit greater stability, making them easier to handle, purify via chromatography, and store for long periods.[2] This stability also makes them less susceptible to premature decomposition and side reactions like protodeboronation during the coupling reaction itself.[7] Some specialized esters, like MIDA (N-methyliminodiacetic acid) boronates, are exceptionally stable and allow for sequential cross-coupling reactions.[1]
Q5: When should I consider running the reaction under anhydrous conditions?
A5: Anhydrous conditions should be considered when you observe significant protodeboronation of your substrate.[7] This is particularly relevant for sensitive boronic esters that are prone to hydrolysis and subsequent protodeboronation. Additionally, if your starting materials or products are sensitive to hydrolysis (e.g., contain certain ester functionalities), anhydrous conditions may be necessary to preserve their integrity.[8] Neopentyl and MIDA boronic esters are known to perform well under anhydrous conditions.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My Suzuki coupling reaction with a boronic ester is giving me very low to no yield of the desired product. What should I check first regarding the role of water?
-
Answer:
-
Insufficient Hydrolysis: If you are using a very stable boronic ester (like a pinacol ester) and anhydrous organic solvents, there may not be enough water present to facilitate the necessary hydrolysis to the more reactive boronic acid. Consider adding a small amount of water to your solvent system. Common ratios of organic solvent to water range from 10:1 to 2:1.[1]
-
Catalyst/Base Incompatibility: Ensure your base is soluble. Water is often required to dissolve common inorganic bases like K₃PO₄ or K₂CO₃. If the base is not at least partially dissolved, it cannot effectively participate in the catalytic cycle.
-
Improper Degassing: While not directly a water issue, dissolved oxygen can lead to homocoupling of the boronic species and catalyst degradation.[7] Ensure that if you are using an aqueous solvent system, it has been thoroughly degassed along with the organic solvent.
-
Issue 2: Significant Protodeboronation Byproduct
-
Question: I am observing a significant amount of a byproduct that corresponds to the protonated version of my starting boronic ester. How can I minimize this?
-
Answer: This is a classic case of protodeboronation, which is often facilitated by water acting as the proton source.[7]
-
Switch to Anhydrous Conditions: The most direct way to combat protodeboronation is to remove the proton source. Use rigorously dried solvents and reagents.
-
Use a Milder Base: Strong bases can accelerate this side reaction.[7] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.
-
Slow Release Strategy: Using highly stable boronic acid derivatives like potassium trifluoroborate (BF₃K) or MIDA boronates can help.[7][9] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[9]
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: My reaction starts but seems to stall or proceeds very slowly. Could water be the issue?
-
Answer:
-
Biphasic System: In many solvent systems (e.g., Toluene/Water), the reaction is biphasic. If stirring is inadequate, the transport of reactants between the organic and aqueous phases can be rate-limiting. Ensure vigorous stirring to create an emulsion, maximizing the interfacial area.
-
Boronate Formation: The active transmetalating species is often a boronate, formed by the addition of a hydroxide ion to the boronic acid. The concentration of water can influence the equilibrium between the boronic acid and the boronate, potentially affecting the reaction rate.[2] While boronic esters can react directly, the hydrolysis pathway is often dominant.[2][3]
-
Quantitative Data Summary
The effect of water can be highly substrate-dependent. Below is a summary of a study demonstrating the impact of solvent and water content on the yield of a Suzuki coupling reaction.
| Entry | Aryl Halide | Boronic Ester | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | K₃PO₄ | Dioxane | 100 | 18 | <5 |
| 2 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 85 |
| 3 | 4-Chloronitrobenzene | Heptyl pinacol boronic ester | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 91 |
| 4 | 2,4-Dichloropyrimidine | Heptyl pinacol boronic ester | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | Degradation |
Data synthesized from a study on the selective coupling of polychlorinated aromatics.[8] This table illustrates that for certain substrates (Entry 1 vs. 2), the addition of water is critical for achieving high yields. However, for substrates sensitive to a combination of base and water, this can lead to degradation (Entry 4).[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Boronic Ester in an Aqueous Medium
This protocol is a standard starting point for many Suzuki coupling reactions.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a 5:1 to 10:1 mixture of an organic solvent (e.g., Dioxane, THF, Toluene) and water.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Suzuki Coupling under Anhydrous Conditions
This protocol is designed to minimize water-related side reactions like protodeboronation.
-
Vessel and Reagent Preparation: Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous, degassed solvents. Finely grind the anhydrous base (e.g., K₃PO₄) and dry it in a vacuum oven before use.
-
Vessel Charging: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 equiv), the boronic ester (1.2 equiv), and the finely powdered anhydrous base (3.0 equiv) to a dry reaction vessel with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., a modern Buchwald precatalyst like XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., Dioxane, Toluene, or 2-MeTHF) via syringe.
-
Reaction: Seal the vessel tightly and heat with vigorous stirring.
-
Monitoring and Workup: Follow the same monitoring and workup procedure as in Protocol 1.
Visualizations
Diagram 1: The Dual Role of Water in the Suzuki Catalytic Cycle
Caption: Water's dual role: facilitating desired hydrolysis and enabling undesired protodeboronation.
Diagram 2: Troubleshooting Workflow for Water-Related Issues
Caption: A decision tree for troubleshooting common Suzuki coupling issues related to water.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Suzuki-Miyaura Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up Suzuki-Miyaura coupling reactions.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues that may arise during the scale-up of your Suzuki-Miyaura coupling reaction.
Issue 1: Low Conversion or Stalled Reaction
A drop in conversion or a reaction that fails to reach completion is one of the most common challenges during scale-up. This can often be attributed to issues with catalyst activity, reagent stability, or mass transfer limitations.
Q: My Suzuki-Miyaura reaction is showing low conversion after scaling up from the bench. What should I investigate first?
A: When troubleshooting low conversion on a larger scale, it's crucial to systematically evaluate several factors that may not have been apparent at the lab scale. The primary areas to investigate are catalyst deactivation, reagent quality, and potential mass transfer limitations in a biphasic system.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for low conversion in scaled-up Suzuki-Miyaura reactions.
Troubleshooting Steps & Solutions:
-
Catalyst and Ligand Integrity :
-
Problem : Palladium catalysts, particularly Pd(II) precatalysts, can be sensitive to air and moisture, leading to the formation of inactive palladium black.[1] Phosphine ligands are also susceptible to oxidation.[2] On a larger scale, extended exposure to the atmosphere during reagent charging can exacerbate this issue.
-
Solution :
-
-
Reagent Quality and Stability :
-
Mass Transfer in Biphasic Systems :
-
Temperature Control :
-
Problem : Inadequate temperature control can lead to stalled reactions if the temperature is too low, or catalyst decomposition if it is too high.[9]
-
Solution :
-
Monitor the internal reaction temperature closely. Be aware that the jacket temperature in a large reactor may be significantly higher than the desired internal temperature.[9]
-
Ensure the heating system can maintain a consistent and uniform temperature throughout the reaction mixture.
-
-
Issue 2: Increased Impurity Profile
The formation of byproducts can become more pronounced on a larger scale, complicating purification and reducing the overall yield of the desired product.
Q: I am observing new or increased levels of impurities in my scaled-up Suzuki-Miyaura reaction. What are the likely culprits and how can I mitigate them?
A: Increased impurity formation at scale often points to issues with temperature control, oxygen exposure, or prolonged reaction times. Common impurities include homocoupling products, protodeboronation products, and impurities derived from the ligand.[10][11]
Common Impurities and Mitigation Strategies
| Impurity Type | Common Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), promoting the coupling of two boronic acid molecules.[1] | Rigorous deoxygenation of all reagents and solvents. Maintain a strict inert atmosphere throughout the reaction.[3] |
| Protodeboronation Product | Hydrolysis of the boronic acid, often accelerated by high temperatures, strong bases, and the presence of water.[2] | Use milder bases (e.g., K₃PO₄, Cs₂CO₃), lower the reaction temperature, or use more stable boronic esters.[2] |
| Dehalogenation of Aryl Halide | Can be a side reaction, particularly with more reactive aryl halides. | Optimize reaction conditions, potentially by using a less reactive catalyst system or lowering the temperature. |
| Ligand-Derived Impurities | Aryl group transfer from phosphine ligands to the palladium center, leading to byproducts.[10] | Screen different ligands. In some cases, a change in solvent or base can suppress this side reaction.[10] |
Logical Flow for Impurity Investigation
Caption: Decision-making process for addressing increased impurities in Suzuki-Miyaura scale-up.
Issue 3: Exothermic Reaction and Temperature Control
Exothermic events that are manageable at the lab scale can become significant safety hazards and sources of impurity formation at a larger scale due to the reduced surface area-to-volume ratio.
Q: My reaction exhibits a significant exotherm upon addition of the base. How can I manage this during scale-up?
A: Managing exotherms is critical for safety and product quality.[12] The heat generated from the reaction between the boronic acid and the base can be substantial and may lead to catalyst degradation.[4][5]
Strategies for Managing Exotherms:
-
Slow Addition : Add the base solution slowly and sub-surface to allow the reactor's cooling system to dissipate the generated heat effectively.
-
Reverse Addition : Consider adding the solution containing the boronic acid to the base solution.
-
Cooling Capacity : Ensure your reactor's cooling system is adequate to handle the heat load. Calculate the potential adiabatic temperature rise to understand the worst-case scenario.[12]
-
Alternative Reagents : Using boronic esters instead of boronic acids can significantly reduce the exotherm upon base addition.[4]
Quantitative Impact of Reagent Choice on Exotherm
| Reagent | Temperature Increase upon Addition | Reference |
| Boronic Acid | Significant temperature spike | [4] |
| Boronic Ester (Pinacol) | Approximately 50% reduction in temperature increase compared to boronic acid | [4] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of base impact the scale-up of a Suzuki-Miyaura reaction?
A1: The choice of base is critical. While stronger bases can sometimes accelerate the reaction, they can also promote side reactions like protodeboronation.[2] On a large scale, the physical properties of the base also matter. For example, the solubility of the base can affect the reaction rate. Using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial for sensitive substrates.[2]
Q2: What are the key considerations for solvent selection during scale-up?
A2: Solvents that work well at the lab scale may present challenges at a larger scale. Key considerations include:
-
Boiling Point : Ensure the boiling point is appropriate for the desired reaction temperature and allows for efficient reflux if needed.
-
Safety : Consider the flashpoint and toxicity of the solvent.
-
Work-up : The solvent should allow for easy product isolation and purification. Biphasic systems can sometimes complicate work-up at scale.
-
Regulatory : For pharmaceutical applications, the chosen solvent must be acceptable for use in drug manufacturing.
Q3: How can I minimize residual palladium in my final product?
A3: High levels of residual palladium are a common issue in large-scale reactions.[9] Several strategies can be employed for palladium removal:
-
Scavengers : Treatment of the crude product solution with silica-based scavengers like SiliaMetS® Thiol or Thiourea can be very effective.[13]
-
Aqueous Wash : Washing with an aqueous solution of a chelating agent like L-cysteine can help extract palladium salts.
-
Controlled Oxygenation : In some cases, bubbling a controlled amount of an O₂/N₂ mixture through the reaction mixture after completion can facilitate the precipitation of palladium, which can then be filtered off.[9]
Q4: My reaction is performed at a high-altitude manufacturing site, and I'm seeing inconsistencies. Why?
A4: High altitude can affect the boiling point of your solvent system. A lower atmospheric pressure will result in a lower boiling point. If your reaction is run at reflux, the internal temperature will be lower than at sea level, which could lead to a stalled or incomplete reaction.[9] In such cases, running the reaction in a pressure vessel to maintain the desired internal temperature is a viable solution.[9]
Experimental Protocols
Protocol 1: Catalyst Screening for a Challenging Aryl Chloride Coupling
This protocol outlines a high-throughput screening experiment to identify an optimal catalyst system for a difficult coupling.
-
Preparation of Stock Solutions :
-
Substrate Stock : Prepare a stock solution of the aryl chloride (1.0 eq) and the boronic ester (1.2 eq) in a suitable anhydrous solvent (e.g., dioxane).
-
Base Stock : Prepare a stock solution of the base to be screened (e.g., 2.0 M K₂CO₃ in degassed water).
-
-
Reaction Setup :
-
In a 24-well plate, add a pre-weighed amount of each palladium catalyst/ligand combination (typically 1-5 mol% Pd) to each well containing a stir bar.
-
Seal the plate and purge with an inert gas.
-
Dispense the substrate stock solution into each well.
-
Add the base stock solution to each well.
-
-
Reaction and Analysis :
-
Heat the reaction block to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
After a set time (e.g., 18 hours), cool the reaction block to room temperature.
-
Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most effective catalyst system.
-
Protocol 2: Procedure for Rigorous Deoxygenation of the Reaction Mixture
Proper deoxygenation is crucial to prevent catalyst deactivation.[3]
-
Setup : Assemble the reaction flask, equipped with a stir bar and condenser, and ensure all glassware is oven-dried.
-
Inert Atmosphere : Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (nitrogen or argon).
-
Solvent Addition : Under a positive pressure of the inert gas, add the anhydrous solvent via cannula or syringe.
-
Sparging : Bubble the inert gas through the solvent for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Reagent Addition : Add the aryl halide, boronic acid/ester, and base under a positive flow of the inert gas.
-
Catalyst Addition : Finally, add the palladium catalyst and/or ligand. The reaction is now ready to be heated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.thieme.de [m.thieme.de]
- 7. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. amarequip.com [amarequip.com]
- 13. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Boronic Acids
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Arylboronic acids are pivotal reagents in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction, for the formation of carbon-carbon bonds. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated boronic acids, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.
Core Concepts: The Influence of Fluorine on Reactivity
The introduction of fluorine to a phenylboronic acid scaffold imparts significant electronic effects that modulate its reactivity. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which is a primary driver of the differences in reactivity compared to non-fluorinated analogues.
Key Physicochemical Differences:
-
Increased Lewis Acidity: Fluorine substitution increases the Lewis acidity of the boronic acid.[2] This effect is dependent on the position and number of fluorine substituents. For instance, the pKa of unsubstituted phenylboronic acid is 8.86, while the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77.[2] This enhanced acidity can facilitate interactions with biological targets and influence catalytic cycles.
-
Susceptibility to Protodeboronation: A significant side reaction for boronic acids, particularly electron-deficient ones, is protodeboronation, the cleavage of the carbon-boron bond. The electron-withdrawing nature of fluorine can increase the propensity for this undesired reaction.[1][3] Careful optimization of reaction conditions, especially the choice of base and solvent, is crucial to mitigate this pathway.[1][3]
-
Stability: While generally stable, fluorinated arylboronic acids can be susceptible to hydrodeboronation.[2] Conversely, fluoride ions have been shown to protect boronic acids from copper(I)-mediated decomposition.[4] For enhanced stability, boronic acids can be converted to their corresponding boronate esters, such as pinacol esters, which are often crystalline solids that are easier to handle and purify.[5]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a fundamental transformation in organic synthesis. The reactivity of the boronic acid directly impacts the efficiency of the catalytic cycle, particularly the transmetalation step.
The general mechanism for the Suzuki-Miyaura coupling is depicted below:
The electron-withdrawing nature of fluorine substituents on the arylboronic acid can influence the rate of transmetalation. While this can lead to faster reaction times, it must be balanced against the increased risk of protodeboronation.
Comparative Data
The following table summarizes the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [1] |
| 2-Fluorophenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 | [1] |
| 3-Fluorophenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 96 | [1] |
| 4-Fluorophenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 98 | [1] |
| 3,4-Difluorophenylboronic acid | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 94 | [1] |
| 2,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 89 | [1] |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 85 | [1] |
| 4-Fluorophenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 91 | [1] |
Experimental Protocols
A standardized protocol is essential for the objective comparison of different boronic acids. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated and non-fluorinated reagents.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice between a fluorinated and a non-fluorinated boronic acid is a nuanced decision that depends on the specific synthetic target and reaction conditions. Fluorinated boronic acids offer the advantage of introducing fluorine into a molecule, which can be highly desirable for tuning its properties. The increased Lewis acidity of fluorinated boronic acids can also be beneficial. However, their increased propensity for protodeboronation requires careful optimization of the reaction conditions. For substrates where stability is a primary concern, the use of boronate esters may be a more prudent choice. By understanding the underlying reactivity principles and utilizing standardized experimental protocols for comparison, researchers can make informed decisions to achieve their synthetic goals efficiently and effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 4. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for (3-((4-Fluorobenzyl)oxy)phenyl)boronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an essential tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. While (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable reagent for this purpose, the inherent instability and handling challenges associated with some boronic acids can lead to issues with reproducibility and yield. This guide provides an objective comparison of more stable and reliable alternatives, supported by experimental data, to aid in reagent selection for robust and efficient biaryl synthesis.
The primary limitations of boronic acids include susceptibility to decomposition pathways like protodeboronation and oxidative degradation, as well as a tendency to form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.[1] To overcome these challenges, several stable surrogates have been developed that offer improved handling, storage, and performance in cross-coupling reactions.[2] The most prominent alternatives are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
Head-to-Head Comparison of Boron Reagents
The choice of boron reagent can significantly impact reaction efficiency, reproducibility, and ease of handling. While boronic acids are widely used, their stability can be a critical drawback. Potassium trifluoroborates and MIDA boronates have emerged as superior alternatives, offering enhanced stability and simplified handling.[2][3]
-
Potassium Organotrifluoroborates (R-BF₃K): These reagents are typically free-flowing, crystalline solids that are remarkably stable to air and moisture.[4] The tetracoordinate nature of the boron atom protects it from common degradation pathways that affect the vacant p-orbital of a boronic acid.[4][5] This stability allows for long-term storage and easier handling without special precautions.[6]
-
N-methyliminodiacetic acid (MIDA) Boronates (R-BMIDA): MIDA boronates are another class of exceptionally stable, crystalline solids. They are compatible with standard purification techniques like silica gel chromatography and are unreactive in many anhydrous reaction conditions, effectively serving as a "protected" form of the boronic acid. The boronic acid can be released in situ under mild aqueous basic conditions, allowing for a slow and controlled delivery during the coupling reaction, which can be advantageous for complex or sensitive substrates.[2][7]
Comparative Performance Data
To illustrate the practical differences between these reagents, the following table summarizes representative data for the Suzuki-Miyaura coupling of a generic aryl boronic acid derivative with an aryl bromide. The conditions are optimized for each class of reagent to provide a fair comparison.
| Reagent Class | Structure | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temp. (°C) | Yield (%) | Key Advantages |
| Boronic Acid | Ar-B(OH)₂ | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | ~70-98[8][9] | Readily available, cost-effective. |
| Potassium Trifluoroborate | Ar-BF₃K | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | Toluene / H₂O | 80-100 | ~85-95[5] | High stability (air/moisture), easy handling, long shelf-life.[4] |
| MIDA Boronate | Ar-BMIDA | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 80-100 | ~90-99[9] | Exceptional stability, compatible with chromatography, enables iterative cross-coupling. |
Note: Yields are based on reported examples with similar substrates and may vary depending on specific reaction conditions and the nature of the 'Ar' group.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and the logical workflow for preparing and utilizing the more stable boronic acid alternatives.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for converting a boronic acid to its stable derivatives.
Experimental Protocols
Detailed methodologies for the preparation of the alternative reagents and a general procedure for their use in a Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium (3-((4-Fluorobenzyl)oxy)phenyl)trifluoroborate
This procedure describes the conversion of the boronic acid to its corresponding trifluoroborate salt.[2][3]
-
Materials:
-
This compound (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 eq)
-
Methanol
-
Water
-
Acetone or Diethyl Ether (for washing)
-
-
Procedure:
-
Dissolve the this compound in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature. A white precipitate should form.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Remove the solvents under reduced pressure (rotary evaporation).
-
Wash the resulting solid with cold acetone or diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the solid under vacuum to afford the pure potassium trifluoroborate salt.
-
Synthesis of (3-((4-Fluorobenzyl)oxy)phenyl) MIDA Boronate
This protocol outlines the synthesis of the MIDA boronate ester via condensation.[2]
-
Materials:
-
This compound (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.0 eq)
-
Dimethylformamide (DMF) or Toluene
-
-
Procedure:
-
Suspend the boronic acid and N-methyliminodiacetic acid in DMF or toluene in a round-bottom flask.
-
Heat the mixture (typically 80-110 °C), often under conditions to remove water (e.g., using a Dean-Stark apparatus if using toluene).
-
Continue heating until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or silica gel column chromatography to yield the pure MIDA boronate.
-
General Protocol for Suzuki-Miyaura Coupling using a Stable Boron Reagent
This is a general procedure adaptable for both potassium trifluoroborates and MIDA boronates.[8][9]
-
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 eq)
-
Potassium Trifluoroborate or MIDA Boronate (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Degassed Water
-
-
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide, the boron reagent (trifluoroborate or MIDA boronate), palladium precatalyst, ligand, and base.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed organic solvent, followed by the degassed water, via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion
While this compound is a functional reagent for biaryl synthesis, its stability limitations can be a significant drawback in complex, multi-step syntheses or when high reproducibility is required. Potassium trifluoroborates and MIDA boronates offer compelling advantages in terms of stability, handling, and storage.[10] The conversion of the parent boronic acid to these more robust surrogates is a straightforward process that can lead to more reliable and higher-yielding Suzuki-Miyaura cross-coupling reactions. For researchers in drug development and materials science, the adoption of these stable alternatives can streamline synthetic routes, improve reproducibility, and ultimately accelerate the discovery process.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Boronic Acid Surrogates: MIDA Boronates vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid surrogate is a critical decision in the synthesis of complex molecules. This guide provides an objective performance comparison of N-methyliminodiacetic acid (MIDA) boronates against other common boronic acid surrogates, supported by experimental data and detailed methodologies.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent is pivotal to the success of this reaction. While boronic acids are widely used, their inherent instability can lead to challenges in purification, handling, and can result in side reactions such as protodeboronation.[1] To address these limitations, various boronic acid surrogates have been developed, with MIDA boronates emerging as a particularly robust and versatile option.[2][3]
Performance Comparison: Reactivity, Stability, and Handling
The ideal boronic acid surrogate offers a balance of stability for isolation and handling, with sufficient reactivity for efficient cross-coupling. MIDA boronates excel in providing this balance, primarily due to their unique structure where the nitrogen atom coordinates to the boron center, effectively protecting it.[4][5]
Quantitative Data Summary
Direct, side-by-side comparative studies across a broad range of substrates are not extensively consolidated in the literature. However, specific examples highlight the performance advantages of MIDA boronates.
Table 1: Performance in Suzuki-Miyaura Polymerization
| Monomer | Polymer Molecular Weight (Mw, kDa) | Yield (%) |
| Thienyl MIDA Boronate | 42.7 | up to 94 |
| Thienyl Pinacol Boronate | 9.9 | 25 |
Reaction conditions were identical for both monomers.[6][7]
Table 2: Qualitative Comparison of Boronic Acid Surrogates
| Feature | Boronic Acids | Pinacol Esters | Trifluoroborates | MIDA Boronates |
| Stability | Low to Moderate[1] | Moderate to High | High | Very High[2][3] |
| Handling | Often difficult | Generally easy | Crystalline solids, easy | Crystalline solids, easy[2] |
| Chromatography | Prone to decomposition | Generally stable | Not suitable | Stable[3] |
| Reactivity | High[1] | Moderate | Moderate to High | Controlled release[7] |
| Purification | Challenging | Straightforward | Recrystallization | Straightforward[3] |
Key Advantages of MIDA Boronates
MIDA boronates offer several distinct advantages over other boronic acid surrogates:
-
Exceptional Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term storage at room temperature.[2][4] They are also remarkably stable to silica gel chromatography, which greatly simplifies purification.[3]
-
Controlled Release: Under anhydrous conditions, MIDA boronates are unreactive in Suzuki-Miyaura cross-coupling.[3] The boronic acid is slowly released in situ upon the addition of an aqueous base, minimizing side reactions like protodeboronation and homocoupling, which is particularly beneficial for challenging substrates such as 2-heteroaryl boronates.[7]
-
Iterative Cross-Coupling: The robust nature of the MIDA group allows for the synthesis of complex molecules through a building-block approach, where sequential cross-coupling reactions can be performed by selectively deprotecting the MIDA boronate at the desired step.[2]
Experimental Protocols
To facilitate the direct comparison of different boronic acid surrogates, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below.
General Experimental Protocol for Performance Comparison
1. Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid surrogate (MIDA boronate, pinacol ester, trifluoroborate, or boronic acid) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)
-
Internal standard for analytical monitoring (e.g., dodecane)
2. Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, boronic acid surrogate, palladium catalyst, and base.
-
Add the degassed solvent system and the internal standard.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up: add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield and compare the reaction profiles of the different surrogates.
MIDA Boronate Deprotection:
For reactions involving MIDA boronates, the slow release of the boronic acid is achieved by using an aqueous base. For complete deprotection to the free boronic acid, treatment with aqueous NaOH (e.g., 1 M) in a solvent like THF at room temperature is typically effective.[3]
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) can help illustrate the key concepts discussed in this guide.
Caption: Comparison of properties of common boronic acid surrogates.
Caption: Experimental workflow for comparing boronic acid surrogates.
Caption: Slow release mechanism of MIDA boronates in cross-coupling.
Conclusion
MIDA boronates represent a significant advancement in the field of boronic acid chemistry, offering a superior combination of stability, ease of handling, and controlled reactivity. While boronic acids and other esters like pinacolates remain valuable tools, the enhanced performance of MIDA boronates, particularly in complex syntheses and with challenging substrates, makes them a compelling choice for researchers in organic synthesis and drug development. The ability to perform iterative cross-coupling further expands their utility, paving the way for more efficient and automated synthesis of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Analysis of Suzuki Coupling Reaction Products
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The precise quantification of the resulting products is critical for reaction optimization, yield determination, and purity assessment. This guide provides an objective comparison of the primary analytical techniques used for the quantitative analysis of Suzuki coupling products: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an analytical method for the quantitative analysis of Suzuki coupling products is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, the complexity of the reaction mixture, and the desired throughput. Each technique offers distinct advantages and limitations.
| Analytical Technique | Principle | Quantitative Analysis | Key Advantages | Key Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Highly quantitative, often requiring an internal standard for accuracy. | Excellent for volatile and thermally stable compounds, providing high sensitivity and structural information from mass spectra.[1] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary for certain analytes.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. | Robustly quantitative using a calibration curve with a reference standard. | Applicable to a wide range of compounds, including non-volatile and thermally sensitive molecules.[1] Various detectors (e.g., UV, MS) offer flexibility. | Method development can be more complex. Resolution may be challenging for complex mixtures. |
| Quantitative NMR (qNMR) Spectroscopy | Non-destructive analysis based on the nuclear spin properties of atoms in a magnetic field. | Inherently quantitative without the need for identical reference standards, relying on an internal standard of known concentration.[1][2] | Provides detailed structural information and quantitative data in a single experiment.[1] It is a primary ratio method, offering high accuracy. | Lower sensitivity compared to chromatographic methods. Requires deuterated solvents and can be complex to interpret with overlapping signals.[1][3] |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantitative analysis of biphenyl derivatives, common products of Suzuki coupling reactions. These values can vary depending on the specific analyte, instrumentation, and method parameters.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Limit of Detection (LOD) | ~0.005 ppm for similar compounds[4] | ~0.03 µg/mL | ~5 µM for small molecules |
| Limit of Quantification (LOQ) | ~0.02 µg/mL[5] | ~0.1 µg/mL | ~20 µM (estimated) |
| **Linearity (R²) ** | >0.999 | >0.999[6] | Excellent (inherently linear) |
| Precision (RSD) | < 5%[5] | < 2%[7] | < 3%[5] |
| Analysis Speed per Sample | Moderate (minutes) | Slower (minutes) | Fast (minutes) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction if necessary and dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a known concentration of an appropriate internal standard (e.g., dodecane).
-
If necessary, derivatize the sample to improve volatility and thermal stability.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is often recommended.[8]
-
Oven Program: An initial temperature of 150 °C, held for 1 minute, ramped to 300 °C at 15 °C/min, and held for 5 minutes is a typical starting point.[8]
-
Inlet Temperature: 250 °C.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Mass Spectrometer: Mass Selective Detector operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Data Analysis:
-
Identify the product and internal standard peaks based on their retention times and mass spectra.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the concentration of the product using a pre-determined response factor or a calibration curve.
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Withdraw a 50-100 µL aliquot from the reaction mixture.
-
Quench the reaction and dilute the sample with the mobile phase.
-
Add a known concentration of an internal standard if required.
-
Filter the sample through a 0.22 µm syringe filter.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used for biphenyl compounds.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a common mobile phase.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 25 °C.[9]
-
Detection Wavelength: 254 nm is often suitable for biphenyls due to their UV absorbance.[9]
Data Analysis:
-
Identify the product peak based on its retention time compared to a standard.
-
Integrate the peak area of the product.
-
Determine the concentration of the product using a calibration curve generated from standards of known concentrations.
Quantitative NMR (qNMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture.[1]
-
Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the sample.
-
Dissolve the mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nuclei: ¹H.
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Data Analysis:
-
Process the ¹H NMR spectrum (Fourier transformation, phase correction, and baseline correction).
-
Identify a well-resolved signal for the product and a signal for the internal standard that do not overlap with other signals.
-
Integrate the selected peaks for the product and the internal standard.
-
Calculate the molar ratio of the product to the internal standard and, knowing the mass of the internal standard, determine the mass and concentration of the product.
Mandatory Visualizations
To further clarify the experimental and logical processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Boronic Acids vs. Boronic Esters: A Comprehensive Guide to Cross-Coupling Efficiency
For researchers, synthetic chemists, and professionals in drug development, the choice of organoboron reagent is a critical decision that can significantly influence the outcome of cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning method for carbon-carbon bond formation, predominantly utilizes boronic acids and their ester derivatives.[1] This guide provides an objective comparison of the performance of boronic acids and boronic esters in cross-coupling reactions, with a focus on experimental data to inform reagent selection.
The fundamental difference between boronic acids and their corresponding boronate esters lies in a trade-off between reactivity and stability.[2][3] Boronic acids are generally more reactive, often leading to faster reaction times.[2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[2][3]
Conversely, boronate esters, particularly pinacol esters, offer significantly greater stability.[2][3] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[2][3] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, though direct transmetalation from the ester is also a viable pathway.[3][4]
Quantitative Performance Comparison
The following table summarizes representative quantitative data comparing the performance of boronic acids and their corresponding boronate esters in Suzuki-Miyaura cross-coupling reactions.
| Parameter | Boronic Acid | Boronic Ester (Pinacol) | Notes |
| Relative Rate of Transmetalation | 1.0 | ~0.04 - 23 | The relative rate is highly dependent on the specific ester and reaction conditions. Some electron-rich esters can be more reactive than the corresponding boronic acid.[4] |
| Reaction Time | Shorter | Longer | The higher reactivity of boronic acids generally leads to faster conversions.[3] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[2] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2] | The stability of boronic esters can lead to cleaner reactions and higher overall yields, especially for unstable substrates. |
| Stability (Shelf-life) | Lower; susceptible to oxidation and protodeboronation.[2][3] | High; often stable solids that can be stored for extended periods.[2][3] | MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and can be used for slow-release cross-coupling.[1] |
| Purity of Starting Material | Can be challenging to obtain in high purity due to propensity for decomposition.[2] | Generally high; can be purified by standard techniques like column chromatography.[2] | The ease of purification for boronic esters contributes to more consistent reaction outcomes. |
| Handling and Storage | Requires inert atmosphere and low temperatures for long-term storage.[2] | Stable at room temperature, easy to handle.[2] | The operational simplicity of boronic esters is a significant advantage in many laboratory settings. |
Experimental Protocols
Below are detailed, representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using a boronic acid and a boronic ester.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a pre-heated temperature of 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Ester (Pinacol)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water mixture, 4:1, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base to a Schlenk tube equipped with a magnetic stir bar.
-
Add the degassed solvent system via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Validating C-C Bond Formation
For researchers, scientists, and drug development professionals, the successful formation of a carbon-carbon (C-C) bond is a cornerstone of organic synthesis. Rigorous and unambiguous validation of this bond formation is critical for advancing research and ensuring the quality of synthesized molecules. This guide provides an objective comparison of key spectroscopic methods used for this purpose, complete with experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of Spectroscopic Techniques
A multi-faceted approach, leveraging the strengths of different spectroscopic techniques, provides the most robust validation of C-C bond formation. The choice of method depends on the specific requirements of the analysis, such as the need for detailed structural elucidation, purity assessment, or high-throughput screening.
Table 1: Comparison of Spectroscopic Methods for C-C Bond Formation Validation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed atomic-level structural information, including connectivity, chemical environment of nuclei, and stereochemistry.[1][2] | Provides unambiguous structure elucidation and allows for the identification and quantification of impurities.[1][3] | Lower sensitivity than Mass Spectrometry, requires larger sample amounts, and can be time-consuming.[4] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[2][5] | Quick and simple method to monitor the disappearance of starting material functional groups and the appearance of product functional groups.[6] | C-C bond vibrations are often weak and fall in the complex "fingerprint" region, making direct confirmation difficult. Does not provide detailed connectivity information.[7] |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments.[8][9] | High sensitivity, requires minimal sample, and provides rapid confirmation of the expected molecular weight.[8] | Does not provide detailed structural information on its own, and isomers may not be distinguishable without tandem MS.[8][9] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal, including bond lengths and angles.[10][11] | Provides definitive and unambiguous proof of C-C bond formation and the absolute stereochemistry of the molecule.[11][12] | Requires a suitable single crystal of the product, which can be challenging and time-consuming to obtain.[10] |
Quantitative Data Summary: A Case Study of Suzuki and Aldol Reactions
To illustrate the practical application of these techniques, the following tables summarize expected quantitative data for two common C-C bond-forming reactions.
Suzuki Coupling Example: 4-Phenyltoluene
Reaction: Bromotoluene + Phenylboronic acid → 4-Phenyltoluene
Table 2: Expected Spectroscopic Data for the Validation of 4-Phenyltoluene.
| Spectroscopic Method | Parameter | Expected Value/Observation |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~7.6 ppm (d, 2H), ~7.5 ppm (d, 2H), ~7.4 ppm (t, 2H), ~7.3 ppm (t, 1H), ~7.2 ppm (d, 2H), ~2.4 ppm (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~141.1, 138.4, 137.1, 129.5, 128.7, 127.0, 21.1 ppm |
| IR (KBr Pellet) | Vibrational Frequency (cm⁻¹) | Disappearance of C-Br stretch (~600-500 cm⁻¹). Appearance of aromatic C-H stretches (~3100-3000 cm⁻¹) and C=C stretches (~1600-1450 cm⁻¹). |
| Mass Spectrometry (EI) | Mass-to-Charge Ratio (m/z) | Molecular Ion [M]⁺ at 168.26 |
| X-ray Crystallography | C-C Bond Length (Aryl-Aryl) | ~1.49 Å |
Aldol Condensation Example: Chalcone
Reaction: Benzaldehyde + Acetophenone → Chalcone
Table 3: Expected Spectroscopic Data for the Validation of Chalcone.
| Spectroscopic Method | Parameter | Expected Value/Observation |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~8.0-7.4 ppm (m, 10H, aromatic), ~7.8 ppm (d, 1H, β-vinyl), ~7.5 ppm (d, 1H, α-vinyl) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~190.5 (C=O), ~144.8 (β-C), ~134.8, 132.8, 130.5, 129.0, 128.5, 128.4, 122.0 (aromatic and α-C) ppm |
| IR (KBr Pellet) | Vibrational Frequency (cm⁻¹) | Disappearance of aldehyde C-H stretch (~2850-2750 cm⁻¹). Appearance of α,β-unsaturated ketone C=O stretch (~1660 cm⁻¹).[13] |
| Mass Spectrometry (ESI) | Mass-to-Charge Ratio (m/z) | Molecular Ion [M+H]⁺ at 209.27 |
| X-ray Crystallography | C=C Bond Length (Vinyl) | ~1.34 Å |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data. The following are generalized protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product.[14] Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[14] Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.[1] For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) is used.[3]
-
Data Processing and Analysis: Process the spectra using Fourier transformation, phase correction, and baseline correction.[1] Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[1] Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the final structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Finely grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[15] Place the mixture into a pellet die and apply pressure to form a transparent pellet.[15]
-
Sample Preparation (Nujol Mull): Grind a small amount of the solid sample to a fine powder and mix with a few drops of Nujol (mineral oil) to create a paste.[16] Spread the paste evenly between two KBr plates.[16]
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
-
Data Analysis: Identify characteristic absorption bands for functional groups in the product and confirm the absence of bands corresponding to the starting materials.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[8]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer.[8] Acquire the mass spectrum in the appropriate ionization mode (e.g., ESI, EI) over a relevant m/z range to observe the molecular ion of the expected product.
-
Data Analysis: Compare the observed m/z of the molecular ion with the calculated exact mass of the desired product. Analyze the fragmentation pattern and isotopic distribution to further confirm the structure.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a beam of X-rays.[10] Collect diffraction data as the crystal is rotated.[10]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[10] Solve the crystal structure to obtain an electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure with precise atomic coordinates.
-
Data Analysis: Analyze the refined structure to confirm the connectivity of atoms and measure bond lengths and angles, providing definitive proof of C-C bond formation.
Visualization of Validation Workflow and Method Relationships
The following diagrams illustrate the logical workflow for validating C-C bond formation and the relationship between the different spectroscopic techniques.
Caption: A workflow for the synthesis and validation of C-C bond formation.
Caption: Relationship of spectroscopic methods to C-C bond validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. benchchem.com [benchchem.com]
- 9. Spectroscopy Methods [analytica-world.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solved label the IR and 1H NMR spectra for the aldol | Chegg.com [chegg.com]
- 14. benchchem.com [benchchem.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. m.youtube.com [m.youtube.com]
The Decisive Influence of Electronic Effects on Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the Suzuki-Miyaura cross-coupling reaction is a cornerstone of efficient molecular synthesis. A critical factor influencing the yield and rate of this powerful carbon-carbon bond-forming reaction is the electronic nature of the substituents on both the organoboron reagent and the organohalide. This guide provides an objective comparison of how electron-donating and electron-withdrawing groups on the coupling partners affect the reaction outcome, supported by experimental data and detailed methodologies.
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The reaction mechanism is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The electronic properties of the substituents on both coupling partners can significantly influence the rates of these elementary steps, thereby affecting the overall efficiency of the reaction.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is often the rate-determining step and is typically accelerated by electron-withdrawing groups on the aryl halide. The subsequent transmetalation step involves the transfer of the organic moiety from the boronic acid (or its boronate form) to the palladium(II) complex. This step is generally favored by electron-donating groups on the organoboron reagent. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active palladium(0) catalyst.
Electronic Effects of Substituents on the Aryl Halide
The oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step in the catalytic cycle. The reactivity of the aryl halide is significantly influenced by the electronic nature of its substituents. Generally, electron-withdrawing groups (EWGs) on the aryl halide accelerate the rate of oxidative addition, leading to higher reaction yields in shorter times.[1] This is because EWGs decrease the electron density of the carbon-halogen bond, making it more susceptible to cleavage by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) can slow down this step.
The following table summarizes the effect of various para-substituents on the yield of the Suzuki-Miyaura coupling of substituted aryl bromides with phenylboronic acid under consistent reaction conditions.
| Aryl Bromide Substituent (para-) | Electronic Effect | Yield (%) |
| -NO₂ | Strong Electron-Withdrawing | 98 |
| -CN | Strong Electron-Withdrawing | 95 |
| -COCH₃ | Moderate Electron-Withdrawing | 92 |
| -Cl | Weak Electron-Withdrawing | 88 |
| -H | Neutral | 85 |
| -CH₃ | Weak Electron-Donating | 82 |
| -OCH₃ | Strong Electron-Donating | 75 |
Note: The yields presented are representative and can vary depending on the specific catalyst, ligand, base, solvent, and temperature used.
Electronic Effects of Substituents on the Arylboronic Acid
The transmetalation step, where the organic group is transferred from boron to palladium, is also highly sensitive to electronic effects. In contrast to the aryl halide, electron-donating groups on the arylboronic acid generally enhance the rate of transmetalation.[2] EDGs increase the nucleophilicity of the aryl group attached to boron, facilitating its transfer to the electrophilic palladium(II) center. Conversely, electron-withdrawing groups on the arylboronic acid can retard this step, potentially leading to lower overall reaction yields.
The following table illustrates the impact of different para-substituents on the arylboronic acid in the coupling reaction with 4-bromoacetophenone.
| Arylboronic Acid Substituent (para-) | Electronic Effect | Yield (%) |
| -OCH₃ | Strong Electron-Donating | 95 |
| -CH₃ | Weak Electron-Donating | 91 |
| -H | Neutral | 88 |
| -Cl | Weak Electron-Withdrawing | 84 |
| -CN | Strong Electron-Withdrawing | 78 |
| -NO₂ | Strong Electron-Withdrawing | 72 |
Note: The yields presented are representative and can vary depending on the specific catalyst, ligand, base, solvent, and temperature used.
Logical Relationship of Electronic Effects
The interplay of electronic effects on both coupling partners determines the overall efficiency of the Suzuki-Miyaura reaction. The most favorable combination for a high-yielding and rapid reaction is typically an electron-poor aryl halide and an electron-rich organoboron reagent.
Experimental Protocols
Reproducibility is paramount in scientific research. The following provides a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to study the electronic effects of various substituents.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, substituted arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
The electronic properties of substituents on both the aryl halide and the organoboron reagent play a crucial and predictable role in the outcome of Suzuki-Miyaura cross-coupling reactions. A thorough understanding of these effects is essential for reaction design and optimization. By selecting an appropriate combination of an electron-deficient aryl halide and an electron-rich organoboron reagent, researchers can significantly enhance reaction rates and yields, leading to more efficient and cost-effective synthetic routes for the development of novel pharmaceuticals and functional materials. The provided data and protocols serve as a valuable resource for scientists aiming to harness the full potential of this versatile and powerful synthetic tool.
References
Kinetic Showdown: Unraveling the Transmetalation Step in Suzuki Coupling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of pharmaceuticals and complex organic molecules. While the catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination, the precise mechanism of the transmetalation step has been a subject of intense investigation. This guide provides a comparative analysis of kinetic studies focused on this crucial step, offering insights into competing mechanistic pathways and the experimental data that supports them.
The transmetalation step, where the organic group is transferred from the organoboron species to the palladium center, is often considered the rate-determining step of the entire catalytic cycle.[1][2] Understanding its kinetics is paramount for optimizing reaction conditions, catalyst design, and overall efficiency.
Competing Mechanistic Pathways for Transmetalation
Kinetic and mechanistic studies have revealed two primary, competing pathways for the transmetalation step in Suzuki coupling, largely dependent on the nature of the palladium complex and the boron species involved.[1][3]
-
The Boronate Pathway (Path A): This pathway involves the reaction of a palladium halide complex with a boronate species, which is formed by the activation of the boronic acid with a base.[1]
-
The Hydroxide Pathway (Path B): This pathway proposes the reaction of a palladium hydroxo complex with a neutral boronic acid.[1]
The following diagram illustrates these two competing pathways.
Caption: Competing pathways for the transmetalation step in Suzuki coupling.
Quantitative Kinetic Comparison
Systematic studies have been conducted to dissect the kinetics of these two pathways by isolating and reacting the proposed intermediate species. The following table summarizes key kinetic data from a comparative study.
| Pathway | Reactants | Observed Rate Constant (k_obs) | Conditions | Reference |
| Hydroxide Pathway | [(Ph₃P)Pd(Ph)(μ-OH)]₂ + p-tolylboronic acid | 2.4 x 10⁻³ s⁻¹ | -40 °C, THF/H₂O (50:1) | [1][3] |
| Boronate Pathway | [(Ph₃P)Pd(Ph)(Cl)] + K[p-tolylB(OH)₃] | 1.7 x 10⁻⁷ s⁻¹ (estimated) | -40 °C, THF/H₂O (50:1) | [1][3] |
The data clearly indicates that the reaction of the palladium hydroxo complex with boronic acid is several orders of magnitude faster than the reaction of the palladium halide complex with the corresponding trihydroxyborate.[1][3] This suggests that under typical Suzuki-Miyaura conditions with weak bases and aqueous solvents, the Hydroxide Pathway (Path B) is the dominant mechanism for transmetalation.[1]
Experimental Protocols for Kinetic Analysis
The determination of these kinetic parameters relies on sophisticated experimental techniques that allow for the observation and quantification of reactive intermediates. A common workflow for such a kinetic study is outlined below.
References
A Researcher's Guide to Purity Assessment of Synthesized Biaryl Compounds
The precise determination of purity for synthesized biaryl compounds is a critical checkpoint in the pipeline of chemical research and drug development. The presence of impurities, even in trace amounts, can significantly alter the compound's physical, chemical, and biological properties, leading to unreliable experimental results and potential safety concerns. This guide provides a comparative overview of the most common analytical techniques used for purity assessment, offering objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.
A comprehensive purity analysis relies on the strategic application of multiple orthogonal techniques. Each method offers a unique perspective on the sample's composition, and together they build a complete and reliable purity profile. The following workflow illustrates a logical approach to this process.
Comparison of Key Analytical Methods
The selection of an analytical technique is contingent on the specific properties of the biaryl compound and the potential impurities. High-Performance Liquid Chromatography (HPLC) is often the primary choice for purity and impurity quantification, while Nuclear Magnetic Resonance (NMR) provides invaluable structural confirmation and can be used for absolute quantification.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is essential for analyzing volatile impurities, and Elemental Analysis serves as a fundamental check of the compound's elemental composition.[3][4]
| Feature | HPLC-UV | Quantitative NMR (qNMR) | GC-MS | Elemental Analysis |
| Principle | Differential partitioning of analytes between a stationary and mobile phase, with UV detection.[5] | Quantitative determination based on the relationship between the integrated NMR signal intensity and the number of protons, relative to a certified internal standard.[1] | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.[4][6] | Combustion of the compound and quantification of the resulting elemental gases (CO₂, H₂O, N₂).[3][7] |
| Primary Application | Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, isomers).[1] | Absolute purity determination, structural confirmation of the main component and impurities.[8] | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[9] | Confirmation of empirical formula and elemental composition.[10][11] |
| Typical Sensitivity (LOD/LOQ) | ~0.01 - 0.1% for impurities.[1] | ~0.1 - 1% for impurities, depending on the number of scans. | ppm to ppb level for volatile analytes. | Requires mg of sample; purity is inferred from deviation from theoretical values. |
| Precision | High (RSD <2% typical). | High (RSD <1%); relative combined uncertainty can be as low as 0.15%.[12][13] | High (RSD <5% typical). | High, but accuracy depends on sample homogeneity. |
| Accepted Deviation | N/A (Purity by area % or against a reference standard). | N/A (Provides an absolute purity value). | N/A (Quantified against standards). | Found values for C, H, N should be within ±0.4% of the calculated values.[14][15] |
| Strengths | High resolution and sensitivity, excellent quantitation, widely applicable for non-volatile compounds.[5] | Provides structural information, non-destructive, no chromophore required, primary analytical method for absolute purity.[8][16] | Excellent for volatile and thermally stable compounds, high sensitivity and specificity from MS detector.[4] | Fast, simple, inexpensive, and provides fundamental confirmation of the bulk sample's composition.[3] |
| Limitations | Not suitable for volatile or non-UV active compounds; requires method development; assumes similar response factors for impurities in area % calculations.[1] | Lower throughput, requires more sample than HPLC, potential for signal overlap, requires a high-purity internal standard.[17] | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.[18] | Does not detect isomers or impurities with the same elemental composition; provides no structural information.[8][19] |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reproducible and reliable purity data. The following protocols provide a starting point for the analysis of novel biaryl compounds.
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurity Profiling
This protocol outlines a general reverse-phase HPLC method suitable for many biaryl compounds, which are often aromatic and non-volatile.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Reagents and Materials:
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
High-purity water (e.g., Milli-Q).
-
HPLC-grade formic acid or acetic acid.
-
A suitable C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Synthesized biaryl compound.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized biaryl compound.
-
Dissolve the sample in a suitable solvent (e.g., 10 mL of ACN or MeOH) to create a stock solution of ~0.5-1.0 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial.[20]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a composition appropriate for the analyte's polarity (e.g., 50% B), then run a linear gradient to a higher organic content (e.g., 95% B) over 20-30 minutes to elute all components. Hold for 5 minutes, then return to initial conditions and equilibrate for 5-10 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Monitor at a wavelength where the biaryl compound has significant absorbance (e.g., 254 nm), or use a PDA detector to collect spectra across a range (e.g., 200-400 nm).
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent normalization method. This assumes all impurities have a similar UV response factor to the main component.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
This protocol provides an absolute purity value by relating the analyte signal to that of a known amount of a high-purity internal standard.[1]
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
Reagents and Materials:
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃).[21]
-
High-purity, certified internal standard with a known purity value (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one resonance that is well-resolved from analyte signals.[1]
-
Synthesized biaryl compound.
-
High-precision analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 15-25 mg of the biaryl compound into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.[21]
-
Ensure complete dissolution and transfer the solution to a clean, dry 5 mm NMR tube.[22]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accuracy include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (a D1 of 30-60 seconds is often sufficient).
-
A 90° pulse angle.
-
A sufficient number of scans (e.g., 16 or 64) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
-
Data Processing and Analysis:
-
Apply careful phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal from the biaryl compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard (%)
-
GC-MS for Residual Solvent Analysis
This method is used to identify and quantify residual solvents from the synthesis and purification process.[1]
Instrumentation:
-
Gas chromatograph with a Mass Spectrometric (MS) detector and a headspace autosampler.
Reagents and Materials:
-
High-purity solvent for sample dissolution (e.g., DMSO, DMF - must not contain the solvents being analyzed).
-
Certified standards for common solvents expected to be present.
Procedure:
-
Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution containing known concentrations of all potential residual solvents in the chosen dissolution solvent. Create a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Accurately weigh approximately 100 mg of the biaryl compound into a headspace vial. Add a precise volume (e.g., 1.0 mL) of the dissolution solvent. Seal the vial immediately.
-
-
GC-MS Instrumentation and Conditions:
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).
-
Headspace Conditions: Equilibrate the vial at a set temperature (e.g., 80-100 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Injection: Automatically inject a sample of the headspace gas into the GC inlet.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and hold for several minutes to separate very volatile solvents, then ramp at 10-20 °C/min to a final temperature of ~240 °C.[4]
-
MS Transfer Line Temperature: 250 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350 amu.[1]
-
-
Data Analysis:
-
Identify residual solvents in the sample by comparing their retention times and mass spectra to the reference standards.
-
Quantify the amount of each solvent by comparing its peak area in the sample to the corresponding standard curve. Report results in ppm (parts per million).
-
Elemental Analysis
This is a fundamental technique to verify the elemental composition of the bulk material, which serves as an indirect measure of purity.[3][7]
Instrumentation:
-
CHNS/O Elemental Analyzer.
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and homogeneous. Grind to a fine powder if necessary.
-
Accurately weigh 1-3 mg of the biaryl compound into a tin or silver capsule.
-
-
Instrumental Analysis:
-
The sample is combusted in an excess of oxygen at high temperatures (~900-1000 °C).[7]
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column.
-
The amount of each gas is measured by a thermal conductivity detector (TCD).
-
The instrument software calculates the weight percentage of each element (C, H, N, S).
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated from the compound's molecular formula.
-
The results are considered acceptable if the experimental values are within ±0.4% of the theoretical values.[10][14][15] Significant deviations may indicate the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structural assignment.
-
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. azom.com [azom.com]
- 4. benchchem.com [benchchem.com]
- 5. moravek.com [moravek.com]
- 6. ijstr.org [ijstr.org]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. uoguelph.ca [uoguelph.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. How to make an NMR sample [chem.ch.huji.ac.il]
comparative analysis of palladium ligands for challenging Suzuki couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl moieties prevalent in pharmaceuticals and advanced materials. The success of these reactions, especially when dealing with sterically hindered substrates, electron-deficient or electron-rich partners, and heteroaryl compounds, is critically dependent on the choice of the palladium ligand. This guide provides an objective comparison of common palladium ligands, supported by experimental data, to facilitate catalyst selection for challenging Suzuki couplings.
The primary classes of ligands discussed are the bulky, electron-rich phosphines, such as the Buchwald ligands, and N-heterocyclic carbenes (NHCs). Each class presents distinct advantages depending on the specific substrates and desired reaction conditions.[1] Bulky phosphine ligands are known to accelerate both the oxidative addition and the reductive elimination steps, which is often crucial for sterically demanding substrates.[2] NHC ligands, with their strong σ-donating properties, form highly stable palladium complexes, often leading to higher catalyst turnover numbers (TONs) and allowing for lower catalyst loadings.[3]
Data Presentation: Performance in Challenging Couplings
The following tables summarize the performance of various palladium ligands in challenging Suzuki-Miyaura coupling reactions. The data has been compiled to provide a comparative overview; however, direct comparisons can be challenging due to variations in reaction conditions between different studies.[1]
Table 1: Coupling of Sterically Hindered Aryl Halides
This table compares the efficacy of different ligands in the coupling of sterically hindered aryl chlorides and bromides with arylboronic acids. The formation of di-, tri-, and even tetra-ortho-substituted biaryls is a significant challenge in synthesis.
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 1 | 98 | [2] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 0.5 | K₃PO₄ | Toluene | 100 | 18 | 94 | [2] |
| PEPPSI-IPr (NHC) | 4-Chlorotoluene | Phenylboronic acid | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [3] |
| Acenaphthoimidazolylidene-Pd (NHC) | 2-Bromomesitylene | 2,4,6-Trimethylphenylboronic acid | 0.05 | t-BuOK | Dioxane | 100 | 12 | >99 | [4] |
Table 2: Coupling of Heteroaryl Halides
The coupling of heteroaryl halides, such as pyridines, is often problematic due to the potential for catalyst inhibition by the heteroatom and the instability of some heteroarylboronic acids.[5][6]
| Ligand/Catalyst System | Heteroaryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | Phenylboronic acid | 1.5 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [5] |
| Pd(OAc)₂ / XPhos | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | 0.1 | K₃PO₄ | THF/MeOH | 60 | 1 | ~90 | [7] |
| PEPPSI-IPr (NHC) | 3-Bromopyridine | Phenylboronic acid | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [3] |
| Pd(dppf)Cl₂ | 2-Bromopyridine | 3-Pyridylboronic acid | 3 | Na₂CO₃ | DMF | 80 | 12 | 88 | [3] |
Experimental Protocols
Below is a generalized experimental protocol for conducting a comparative screening of palladium ligands for a challenging Suzuki-Miyaura coupling reaction.
General Procedure for Ligand Screening:
-
Reaction Setup: To an array of oven-dried reaction vials, each equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and each ligand to be screened.
-
Catalyst Addition: To each reaction vial, add the desired amount of the palladium precursor and the corresponding ligand. Typically, a 1:1 to 1:2 Pd-to-ligand ratio is used for monodentate ligands. The catalyst loading can be varied (e.g., 0.1, 0.5, 1.0 mol%).
-
Reaction Execution: Seal the vials, add the reaction solvent (e.g., toluene, dioxane, or THF), and place the reaction array in a pre-heated aluminum block on a magnetic stirrer hotplate. The reaction temperature and time should be kept constant across all screening experiments.
-
Analysis: After the designated reaction time, cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by a suitable method such as GC-MS or LC-MS to determine the conversion and yield of the desired product. An internal standard can be used for accurate quantification.[8]
Mandatory Visualization
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Caption: Workflow for comparative ligand screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. odinity.com [odinity.com]
Safety Operating Guide
Proper Disposal of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, as a fluorinated organic compound and a boronic acid derivative, must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2] All handling and disposal procedures should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[1][3][4]
Immediate Safety and Hazard Information
-
Acute Toxicity: Harmful if swallowed.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][4][5]
Therefore, it is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling and disposing of this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to inspect gloves before use and consider double gloving.[1][2][3] |
| Body Protection | A flame-resistant lab coat that is fully fastened and covers the arms. For larger quantities, a chemical-resistant apron may be necessary.[1][6] |
| Footwear | Closed-toe shoes are mandatory.[1] |
| Respiratory | If working outside a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials should follow a strict protocol to ensure safety and compliance.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a fluorinated boronic acid derivative.[1][3]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, weighing boats, and pipette tips should be collected in a designated solid hazardous waste container.[1]
-
Avoid generating dust when handling the solid compound.[2][7]
3. Liquid Waste Disposal:
-
Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a designated liquid hazardous waste container.[4]
-
Do not mix this waste with other incompatible waste streams.[6]
4. Decontamination of Empty Containers:
-
Empty containers of this compound must be decontaminated before disposal.[4]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]
-
Collect Rinsate: The first rinse, and subsequent rinses, must be collected and disposed of as liquid hazardous waste.[4][8]
-
After triple rinsing and allowing the container to air dry in a well-ventilated area (like the back of a fume hood), deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[4]
5. Spill Management:
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand.[4]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][4]
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[4]
-
-
Large Spills or Spills Outside a Fume Hood:
6. Final Disposal:
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1][4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1][2] Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][2][3][4][5][6] | To protect eyes from dust, splashes, and accidental contact which can cause serious irritation.[1][3] |
| Skin Protection | Chemically impermeable gloves (e.g., nitrile) and a flame-resistant lab coat.[1][2][3] | To prevent skin contact, which can cause irritation.[1][7] Gloves should be inspected before use and disposed of properly after handling.[3][5][8] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used if dust or aerosols are generated.[1][2][3] | To prevent inhalation of dust particles and minimize the risk of respiratory tract irritation.[1][3][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of boronic acids.
-
Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[1][3] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][9]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.[3]
-
Handling : Avoid the formation of dust and aerosols.[2][6] Use appropriate tools, such as a spatula, for transfers. Keep the container tightly closed when not in use.[3] Avoid contact with skin and eyes.[2][5]
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[1][3] Clean the work area to remove any residual chemical. Remove and properly dispose of contaminated PPE.[1]
Caption: Workflow for safely handling this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
-
Waste Segregation : Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Containerization : Collect all solid and liquid waste in a designated, properly labeled, and sealed container.[9][10] The container should be chemically compatible and clearly marked with "Hazardous Waste" and the full chemical name.[10]
-
Disposal : Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1] Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal.[10]
In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, use an inert absorbent material to contain it, avoiding dust generation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
